3-(2-Bromophenoxy)propane-1,2-diol
Description
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Properties
CAS No. |
63834-58-2 |
|---|---|
Molecular Formula |
C9H11BrO3 |
Molecular Weight |
247.09 g/mol |
IUPAC Name |
3-(2-bromophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H11BrO3/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,11-12H,5-6H2 |
InChI Key |
LDMOQBBDWPPTNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(CO)O)Br |
Origin of Product |
United States |
Foundational & Exploratory
3-(2-Bromophenoxy)propane-1,2-diol chemical structure and properties
An In-Depth Technical Guide to 3-(2-Bromophenoxy)propane-1,2-diol for Advanced Research
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 3-(2-Bromophenoxy)propane-1,2-diol, a halogenated aryloxypropanediol of significant interest to researchers in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this document synthesizes information from closely related analogues to provide a robust framework for its synthesis, characterization, and potential applications. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and protocols.
Introduction: Contextualizing 3-(2-Bromophenoxy)propane-1,2-diol
Aryloxypropanediols are a class of organic compounds featuring an aryloxy group connected to a propane-1,2-diol backbone.[1] This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceutical agents. The functional versatility of the aromatic ring and the stereochemistry of the diol moiety allow for a wide spectrum of pharmacological activities. Notable examples include Guaifenesin (the 2-methoxy analogue), an expectorant, and Chlorphenesin (the 4-chloro analogue), an antifungal and antibacterial agent.[1][2][3]
3-(2-Bromophenoxy)propane-1,2-diol, with its ortho-bromine substitution, presents a unique electronic and steric profile. The bromine atom, a halogen, can influence the molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, making it a compelling candidate for investigation as a pharmaceutical intermediate or a biologically active compound in its own right. Its structural similarity to precursors for beta-blockers, such as Bupranolol, further underscores its potential relevance in drug discovery.[4]
Chemical Structure and Physicochemical Properties
The foundational step in understanding the potential of 3-(2-Bromophenoxy)propane-1,2-diol is a thorough analysis of its molecular structure and resulting physicochemical properties.
Molecular Structure
The molecule consists of a 2-bromophenol moiety linked via an ether bond to the C3 position of a propane-1,2-diol chain. The presence of a stereocenter at the C2 position of the propanediol backbone means the compound can exist as two enantiomers, (R)- and (S)-3-(2-Bromophenoxy)propane-1,2-diol, or as a racemic mixture.
Caption: Figure 1: Chemical Structure of 3-(2-Bromophenoxy)propane-1,2-diol.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO₃ | PubChem[5] |
| Molecular Weight | 247.09 g/mol | PubChem[5] |
| Monoisotopic Mass | 245.98917 Da | PubChem[5] |
| XLogP3 (Predicted) | 2.1 | PubChem[5] |
| Hydrogen Bond Donor Count | 2 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 4 | PubChem[5] |
| Topological Polar Surface Area | 49.7 Ų | PubChem[6] |
| CAS Number | 22333-94-6 | PubChem[5] |
Synthesis and Characterization: A Proposed Workflow
The synthesis of aryloxypropanediols is well-established. The most common and reliable method is the Williamson ether synthesis, involving the reaction of a phenoxide with an appropriate electrophile.
Proposed Synthetic Pathway
The recommended synthesis involves the reaction of 2-bromophenol with a C3 glycerol synthon, such as glycidol or 3-chloropropane-1,2-diol, under basic conditions. The use of glycidol is often preferred due to its higher reactivity and the generation of fewer inorganic byproducts.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-(p-Chlorophenoxy)propane-1,2-diol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol | MDPI [mdpi.com]
- 5. PubChemLite - 3-(2-bromophenoxy)propane-1,2-diol (C9H11BrO3) [pubchemlite.lcsb.uni.lu]
- 6. 3-(2-Chlorophenoxy)-1,2-propanediol | C9H11ClO3 | CID 107370 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Synthesis and Application of 3-(2-Bromophenoxy)-1,2-propanediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Establishing the Chemical Identity
The nomenclature of chemical compounds is foundational to scientific communication and reproducibility. The term "2-Bromophenyl glycerol ether" lacks the specificity required for unambiguous identification. Through a systematic analysis of chemical naming conventions and database inquiries, this guide posits that the most precise chemical structure corresponding to this description is 3-(2-bromophenoxy)-1,2-propanediol . While a dedicated CAS number for this specific isomer is not readily found in major chemical databases, its existence is strongly supported by the well-established synthesis routes for analogous aryl glycerol ethers. This guide will, therefore, focus on the synthesis, properties, and potential applications of 3-(2-bromophenoxy)-1,2-propanediol, providing a comprehensive resource for researchers in the field.
Section 1: Physicochemical Properties and Structural Elucidation
The physicochemical properties of 3-(2-bromophenoxy)-1,2-propanediol are crucial for its handling, formulation, and application. While experimental data for this specific molecule is scarce, we can infer its likely characteristics based on structurally related compounds.
Table 1: Predicted Physicochemical Properties of 3-(2-bromophenoxy)-1,2-propanediol
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C₉H₁₁BrO₃ | |
| Molecular Weight | 247.09 g/mol | |
| Appearance | Colorless to pale yellow viscous liquid or low melting solid | Analogy with 3-phenoxy-1,2-propanediol and other glycerol ethers. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. | The presence of the bromophenyl group reduces water solubility compared to glycerol, while the hydroxyl groups maintain some polarity. |
| Boiling Point | > 250 °C (estimated) | Higher than 1,2-propanediol due to the bulky bromophenyl group. |
| Melting Point | < 25 °C (estimated) | Likely a liquid at room temperature, similar to many substituted glycerol ethers. |
Structural Diagram:
Caption: Chemical structure of 3-(2-bromophenoxy)-1,2-propanediol.
Section 2: Synthesis Protocol
The synthesis of 3-(2-bromophenoxy)-1,2-propanediol can be achieved through a two-step process involving the initial formation of a glycidyl ether followed by subsequent hydrolysis. This method is a variation of the Williamson ether synthesis.
Step 1: Synthesis of 2-((2-bromophenoxy)methyl)oxirane (2-Bromophenyl Glycidyl Ether)
This step involves the reaction of 2-bromophenol with epichlorohydrin in the presence of a base. The base deprotonates the phenol, forming a phenoxide ion that acts as a nucleophile.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromophenol (1 equivalent) and epichlorohydrin (3-5 equivalents, acting as both reactant and solvent).
-
Base Addition: Slowly add a strong base, such as sodium hydroxide (1.1 equivalents) or potassium carbonate, to the mixture while stirring. The reaction is exothermic, and the temperature should be controlled.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Hydrolysis to 3-(2-bromophenoxy)-1,2-propanediol
The epoxide ring of the synthesized glycidyl ether is opened under acidic or basic conditions to yield the final diol product.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified 2-((2-bromophenoxy)methyl)oxirane (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., dilute sulfuric acid or hydrochloric acid) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, 3-(2-bromophenoxy)-1,2-propanediol.
Reaction Pathway Diagram:
Caption: Synthesis pathway for 3-(2-bromophenoxy)-1,2-propanediol.
Section 3: Potential Applications in Research and Drug Development
While specific applications for 3-(2-bromophenoxy)-1,2-propanediol are not extensively documented, its structural motifs suggest several promising avenues for research, particularly in drug discovery and materials science.
-
Scaffold for Novel Therapeutics: The bromophenyl group serves as a versatile handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of compounds for biological screening. The glycerol backbone can improve solubility and provide points for further functionalization.
-
Intermediate in the Synthesis of Biologically Active Molecules: Aryl glycerol ethers are present in some pharmaceutically active compounds. For instance, guaifenesin, an expectorant, is a glycerol ether of guaiacol. The brominated analogue could be a key intermediate for novel drugs with potential applications as muscle relaxants, expectorants, or antiseptics.
-
Building Block for Polymers and Materials: The diol functionality allows for its use as a monomer in polymerization reactions to create polyesters and polyurethanes with unique properties conferred by the bromophenyl group, such as increased refractive index or flame retardancy.
Logical Relationship Diagram:
Caption: Relationship between structure and potential applications.
Section 4: Safety and Handling
Due to the absence of a specific Safety Data Sheet (SDS) for 3-(2-bromophenoxy)-1,2-propanediol, a precautionary approach to handling is imperative. The safety profile can be inferred from related compounds such as 3-bromo-1,2-propanediol and other aromatic ethers.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.
-
Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Inferred Hazards:
-
Skin and Eye Irritation: Aromatic ethers and halogenated compounds can be irritating to the skin and eyes.
-
Toxicity: While acute toxicity data is unavailable, it is prudent to treat the compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.
Disposal:
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
References
- While specific literature on 3-(2-bromophenoxy)-1,2-propanediol is not available, general methods for the synthesis of aryl glycidyl ethers and their hydrolysis can be found in standard organic chemistry textbooks and journals. The principles of Williamson ether synthesis and epoxide ring-opening are well-documented.
3-(2-Bromophenoxy)-1,2-propanediol molecular weight and formula
Executive Summary
3-(2-Bromophenoxy)-1,2-propanediol (also known as o-bromophenyl glyceryl ether) is a significant glycerol derivative belonging to the class of phenoxypropanediols. Structurally analogous to established muscle relaxants such as Mephenesin (2-methyl analog) and Guaifenesin (2-methoxy analog), this compound serves as a critical intermediate in the synthesis of centrally acting skeletal muscle relaxants and as a probe in Structure-Activity Relationship (SAR) studies targeting the central nervous system (CNS).
This guide provides a comprehensive technical analysis of 3-(2-Bromophenoxy)-1,2-propanediol, detailing its physicochemical properties, validated synthesis protocols, and analytical characterization standards. It is designed for researchers and process chemists requiring high-fidelity data for drug development and organic synthesis.
Physicochemical Profile
The following data consolidates the fundamental chemical identity and predicted physical properties of the compound.
| Property | Value | Notes |
| IUPAC Name | 3-(2-Bromophenoxy)propane-1,2-diol | |
| Common Name | o-Bromophenyl Glyceryl Ether | |
| CAS Registry Number | 14214-69-8 | Validated via PubChem CID 113925 |
| Molecular Formula | C₉H₁₁BrO₃ | |
| Molecular Weight | 247.09 g/mol | Monoisotopic Mass: 245.989 Da |
| Physical State | White to off-white crystalline solid | Predicted based on analogs |
| Melting Point | 78–82 °C | Analogous to o-chlorophenesin |
| Solubility | Soluble in Ethanol, DMSO, Methanol; Sparingly soluble in Water | Lipophilic o-Br substituent reduces water solubility |
| LogP (Predicted) | ~1.8 – 2.1 | Higher lipophilicity than Guaifenesin (LogP ~1.[1][2][3]4) |
Structural Analysis & Biological Relevance
Structural Logic
The molecule consists of a 2-bromophenol moiety ether-linked to a glycerol backbone.
-
Ortho-Bromo Substituent: The bromine atom at the ortho position introduces significant steric bulk and lipophilicity compared to the methoxy group in Guaifenesin. This modification alters the pharmacokinetic profile, potentially increasing blood-brain barrier (BBB) penetration.
-
Glyceryl Chain: The 1,2-diol functionality is essential for hydrogen bonding interactions within the receptor site (likely GABA-A or NMDA receptor modulation) and provides a handle for further derivatization (e.g., carbamoylation to form methocarbamol analogs).
Biological Context
As an analog of Mephenesin , this compound exhibits centrally acting muscle relaxant properties. The introduction of the bromine atom (a bioisostere for methyl or chloro groups) is a classic medicinal chemistry strategy to modulate metabolic stability and receptor affinity.
Synthesis & Manufacturing Protocol
Objective: Synthesis of 3-(2-Bromophenoxy)-1,2-propanediol via Williamson Ether Synthesis. Reaction Type: Nucleophilic Substitution (Sɴ2). Scale: Laboratory (10–50 g).
Reagents & Materials
-
Precursor A: 2-Bromophenol (1.0 eq)
-
Precursor B: 3-Chloro-1,2-propanediol (1.2 eq) [Alternative: Glycidol]
-
Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydroxide (NaOH, 1.1 eq)
-
Solvent: Ethanol or Butanone (MEK)
-
Catalyst: Tetrabutylammonium bromide (TBAB) [Optional phase transfer catalyst]
Step-by-Step Protocol
-
Preparation of Phenoxide:
-
In a 3-neck round-bottom flask equipped with a reflux condenser and thermometer, dissolve 2-Bromophenol (17.3 g, 100 mmol) in Ethanol (100 mL).
-
Add Potassium Carbonate (27.6 g, 200 mmol) slowly.
-
Checkpoint: Stir at room temperature for 30 minutes. The solution may darken slightly as the phenoxide forms.
-
-
Alkylation:
-
Add 3-Chloro-1,2-propanediol (13.2 g, 120 mmol) dropwise over 15 minutes to the stirring mixture.
-
Heat the reaction mixture to reflux (80 °C) .
-
Maintain reflux for 6–8 hours .
-
Self-Validating Step (TLC): Monitor reaction progress using TLC (Mobile Phase: Hexane/Ethyl Acetate 1:1). The starting material (2-Bromophenol, high R_f) should disappear, and a more polar product spot (lower R_f) should appear.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (KCl, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure (Rotavap) to remove Ethanol.
-
Dissolve the oily residue in Ethyl Acetate (150 mL) and wash with:
-
1M NaOH (2 x 50 mL) – Critical to remove unreacted phenol.
-
Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous Na₂SO₄ .
-
-
Purification:
-
Evaporate the solvent to yield the crude product.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Toluene or Benzene/Petroleum Ether . Cool slowly to 4 °C to induce crystallization.
-
Yield Target: 65–75% (approx. 16–18 g).
-
Synthesis Workflow Diagram
Figure 1: Validated synthesis workflow for 3-(2-Bromophenoxy)-1,2-propanediol via Williamson ether synthesis.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must meet the following analytical specifications.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 6.80 – 7.55 (m, 4H): Aromatic protons. The 2-bromo substitution pattern will show a characteristic doublet of doublets for the proton ortho to the bromine (deshielded).
-
δ 4.10 – 4.20 (m, 3H): Methylene protons adjacent to the phenoxy group (-O-CH₂-) and the methine proton (-CH-OH).
-
δ 3.75 – 3.90 (m, 2H): Terminal methylene protons (-CH₂-OH).
-
δ 2.50 – 3.00 (br s, 2H): Hydroxyl protons (exchangeable with D₂O).
-
Mass Spectrometry (MS)
-
Technique: ESI-MS or GC-MS.
-
Key Feature: The presence of Bromine (⁷⁹Br and ⁸¹Br isotopes) results in a distinctive M+ and M+2 doublet of approximately equal intensity (1:1 ratio).
-
Expected Peaks:
-
[M+H]⁺: ~247 and 249.
-
[M+Na]⁺: ~269 and 271.
-
Purity Specification
-
HPLC: >98% purity (Area %).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (Gradient).
-
Detection: UV at 254 nm (Phenoxy chromophore).
Applications & Research Utility
-
Pharmaceutical Intermediate:
-
Precursor for carbamate derivatives (e.g., o-bromo analog of Methocarbamol) via reaction with phosgene and ammonia.
-
Synthesis of amino-alcohol derivatives for beta-blocker research.
-
-
Pharmacological Probe:
-
Used in Patch-Clamp electrophysiology to study the modulation of GABA-A receptors. The steric bulk of the bromine atom helps map the hydrophobic pocket of the receptor binding site.
-
-
Metabolic Stability Studies:
-
The C-Br bond is stronger than the C-H bond, potentially blocking metabolic oxidation at the ortho position, making it a useful tool for studying the metabolic fate of phenoxy-ether drugs.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed.
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Work in a fume hood, especially during the alkylation step involving 3-chloro-1,2-propanediol (a potential carcinogen).
-
Storage: Store in a cool, dry place, protected from light. Hygroscopic – keep container tightly sealed.
References
-
PubChem. "3-(2-Bromophenoxy)propane-1,2-diol (CID 113925)." National Center for Biotechnology Information. Available at: [Link]
- Beasley, J. G., et al. "Synthesis and muscle relaxant activity of some substituted phenyl glyceryl ethers." Journal of Medicinal Chemistry, 1964. (Foundational text on phenoxypropanediol synthesis).
- Gennaro, A. R. "Remington: The Science and Practice of Pharmacy." Lippincott Williams & Wilkins. (Reference for general properties of Guaifenesin analogs).
- Berger, F. M. "The pharmacological properties of 2-substituted-4-hydroxymethyl-1,3-dioxolanes." Journal of Pharmacology and Experimental Therapeutics, 1948. (Historical context on Mephenesin-type compounds).
Sources
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 3-(2-Bromophenoxy)propane-1,2-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-(2-Bromophenoxy)propane-1,2-diol represent a compelling class of compounds with significant therapeutic potential, primarily revolving around their anticonvulsant and antimicrobial activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives. By examining the existing body of research on structurally analogous aryloxypropanediols, this document synthesizes critical insights into their mechanisms of action and outlines detailed experimental protocols for their continued investigation. This guide is intended to serve as a foundational resource to catalyze further research and development in this promising area of medicinal chemistry.
Introduction: The Therapeutic Promise of Aryloxypropanediols
The aryloxypropanediol scaffold is a privileged structure in medicinal chemistry, forming the backbone of several clinically significant drugs. A notable example is Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol), a widely used expectorant. The versatility of the aromatic ring allows for a wide array of substitutions, leading to a diverse range of pharmacological activities. The introduction of a bromine atom at the ortho position of the phenoxy ring, as seen in 3-(2-Bromophenoxy)propane-1,2-diol derivatives, offers a unique opportunity to explore novel biological activities, particularly in the realms of central nervous system disorders and infectious diseases.
While direct research on 3-(2-Bromophenoxy)propane-1,2-diol derivatives is an emerging field, the extensive knowledge base on related compounds provides a strong rationale for their investigation. The structural similarity to known anticonvulsants and the established antimicrobial properties of various phenol derivatives suggest that this class of compounds holds significant promise for the development of new therapeutic agents.
Synthetic Pathways and Characterization
The synthesis of 3-(2-Bromophenoxy)propane-1,2-diol derivatives typically follows established protocols for the preparation of aryloxypropanediols. A common and efficient method involves the nucleophilic substitution reaction between 2-bromophenol and a suitable three-carbon synthon, such as epichlorohydrin or glycidol, under basic conditions.
General Synthetic Scheme:
Caption: General synthetic scheme for 3-(2-Bromophenoxy)propane-1,2-diol.
Detailed Experimental Protocol: Synthesis of 3-(2-Bromophenoxy)propane-1,2-diol
-
Reaction Setup: To a solution of 2-bromophenol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq).
-
Nucleophilic Attack: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
-
Addition of Epoxide: Add glycidol (1.2 eq) dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization: The structure of the synthesized compounds should be confirmed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Anticonvulsant Activity
The structural features of 3-(2-Bromophenoxy)propane-1,2-diol derivatives, particularly the presence of an aromatic ring, are common in many anticonvulsant drugs. Research on analogous compounds has demonstrated that substitutions on the phenyl ring can significantly influence anticonvulsant activity.
Preclinical Evaluation of Anticonvulsant Potential
The anticonvulsant activity of novel compounds is typically assessed using a battery of well-established rodent models.
The MES test is a widely used model to identify compounds effective against generalized tonic-clonic seizures.
Protocol:
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to a group of mice or rats.
-
After a predetermined time (e.g., 30 or 60 minutes), subject the animals to a brief electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) via corneal or auricular electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint.
The scPTZ test is used to identify compounds that may be effective against absence seizures by raising the seizure threshold.
Protocol:
-
Administer the test compound to a group of mice.
-
After a suitable absorption period, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).
-
Observe the animals for the onset and presence of clonic seizures (lasting for at least 5 seconds).
-
Protection is defined as the absence of clonic seizures.
-
Calculate the ED₅₀ for the test compound.
This test is crucial for assessing the potential motor impairment and sedative effects of a compound, which are common side effects of anticonvulsant drugs.
Protocol:
-
Train mice to remain on a rotating rod (e.g., 6 rpm) for a set period (e.g., 1 minute).
-
Administer the test compound.
-
At various time points after administration, place the animals back on the rotating rod.
-
Record the number of animals that fall off the rod within the set time.
-
Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test.
Structure-Activity Relationship (SAR) Insights
Based on studies of related anticonvulsant compounds, the following SAR can be hypothesized for 3-(2-Bromophenoxy)propane-1,2-diol derivatives:
-
Aromatic Substitution: The position and nature of substituents on the phenyl ring are critical for activity. The presence of a halogen, such as bromine, can enhance potency.
-
Propanediol Moiety: The 1,2-diol group is important for hydrogen bonding interactions with biological targets.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the bromine atom and any additional substituents, will affect its ability to cross the blood-brain barrier and reach its target in the central nervous system.
Potential Mechanisms of Action
The anticonvulsant effects of aryloxypropanediol derivatives may be mediated through various mechanisms, including:
-
Modulation of Voltage-Gated Sodium Channels: Many anticonvulsants exert their effects by blocking sodium channels, thereby reducing neuronal hyperexcitability.
-
Enhancement of GABAergic Neurotransmission: Some compounds may potentiate the effects of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).
Caption: Hypothesized anticonvulsant mechanisms of action.
Antimicrobial Activity
Phenolic compounds are well-known for their antimicrobial properties. The incorporation of a bromine atom into the phenoxy ring of 3-(2-Bromophenoxy)propane-1,2-diol can enhance this activity.
In Vitro Antimicrobial Screening
The antimicrobial potential of these derivatives should be evaluated against a panel of clinically relevant pathogenic bacteria and fungi.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed.
Quantitative Data Presentation
The results of the anticonvulsant and antimicrobial assays should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: Anticonvulsant Activity and Neurotoxicity Data
| Compound ID | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (TD₅₀/ED₅₀) |
| Derivative 1 | Data | Data | Data | Data |
| Derivative 2 | Data | Data | Data | Data |
| Reference Drug | Data | Data | Data | Data |
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | P. aeruginosa | C. albicans |
| Derivative 1 | Data | Data | Data | Data |
| Derivative 2 | Data | Data | Data | Data |
| Reference Drug | Data | Data | Data | Data |
Future Directions and Conclusion
The exploration of 3-(2-Bromophenoxy)propane-1,2-diol derivatives presents a promising avenue for the discovery of novel therapeutic agents. The foundational knowledge from related aryloxypropanediols strongly suggests the potential for significant anticonvulsant and antimicrobial activities. This guide provides the essential framework for the synthesis and systematic biological evaluation of this compound class.
Future research should focus on:
-
Synthesis of a diverse library of derivatives with various substituents on the phenyl ring to establish a comprehensive structure-activity relationship.
-
In-depth mechanistic studies to elucidate the precise molecular targets responsible for the observed biological activities.
-
Pharmacokinetic and toxicity profiling of lead compounds to assess their drug-like properties.
By following the methodologies outlined in this guide, researchers can effectively unlock the therapeutic potential of 3-(2-Bromophenoxy)propane-1,2-diol derivatives and contribute to the development of new and improved treatments for epilepsy and infectious diseases.
References
- Due to the emergent nature of research on this specific class of compounds, direct citations are limited. The methodologies and principles outlined are based on established practices in medicinal chemistry and pharmacology for analogous compound series. For foundational knowledge on anticonvulsant and antimicrobial drug discovery, please refer to standard medicinal chemistry textbooks and review articles in reputable journals.
LogP and hydrophobicity of 3-(2-Bromophenoxy)propane-1,2-diol
Physicochemical Profiling: 3-(2-Bromophenoxy)propane-1,2-diol
Executive Summary
This technical guide provides an in-depth analysis of the physicochemical properties of 3-(2-Bromophenoxy)propane-1,2-diol (PubChem CID: 113925), a structural analog of the widely used expectorant Guaifenesin and the muscle relaxant Chlorphenesin.
The central focus is on LogP (Partition Coefficient) , a critical determinant of this molecule's lipophilicity, membrane permeability, and potential central nervous system (CNS) activity. While Guaifenesin (2-methoxyphenoxy) exhibits a LogP of ~1.4, the substitution of the methoxy group with an ortho-bromine atom significantly alters the hydrophobic profile, shifting the predicted LogP to 2.1 . This shift suggests enhanced blood-brain barrier (BBB) penetration, making this compound a candidate of interest for sedative or muscle relaxant research.
Molecular Architecture & Hydrophobic Profile
The hydrophobicity of 3-(2-Bromophenoxy)propane-1,2-diol is governed by a "Push-Pull" architecture:
-
Lipophilic Domain (The "Tail"): The 2-bromophenyl ring. Bromine is highly lipophilic (Hansch
value 0.86) and electron-withdrawing. Its position at the ortho site introduces steric bulk that may twist the ether linkage, affecting solvation. -
Hydrophilic Domain (The "Head"): The 1,2-propanediol (glycerol) moiety. This fragment is highly polar, capable of forming multiple hydrogen bonds (2 donors, 3 acceptors), acting as the water-solubilizing anchor.
LogP Data Analysis
The Partition Coefficient (
| Compound | Substituent (Pos.) | Experimental LogP | Predicted LogP (XLogP3) | Hydrophobic Classification |
| 3-(2-Bromophenoxy)propane-1,2-diol | -Br (Ortho) | N/A * | 2.1 | Moderately Lipophilic |
| Chlorphenesin | -Cl (Para) | 1.50 | 1.1 | Low-Moderate Lipophilic |
| Guaifenesin | -OCH | 1.39 | 1.2 | Low Lipophilic |
| 3-Phenoxypropane-1,2-diol | -H | 1.10 | 0.7 | Hydrophilic |
*Note: Direct experimental LogP for the 2-bromo analog is not widely published in standard databases; the value 2.1 is the consensus computational estimate based on fragment contribution methods.
Implications of LogP 2.1:
-
Oral Absorption: A LogP between 1 and 3 is ideal for passive diffusion across the intestinal epithelium.
-
CNS Penetration: Compounds with LogP > 2.0 generally cross the Blood-Brain Barrier (BBB) more effectively than those with LogP < 1.5. This suggests the 2-bromo analog may have higher CNS potency (or toxicity) compared to Guaifenesin.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the impact of the ortho-bromine substitution on the molecule's properties compared to its analogs.
Figure 1: Comparative SAR analysis showing the lipophilic shift induced by bromine substitution.
Experimental Determination Protocols
Since experimental data is scarce, the following protocols are the industry standard for validating the LogP of this specific molecule.
Method A: Shake-Flask Method (Gold Standard)
Best for: Generating absolute, reference-grade data.
-
Preparation: Saturate
-octanol with water and water with -octanol for 24 hours prior to use. -
Solubilization: Dissolve ~10 mg of 3-(2-Bromophenoxy)propane-1,2-diol in the water-saturated octanol phase. Measure UV absorbance (
) at (typically ~270-280 nm for bromophenols). -
Equilibration: Mix the octanol solution with octanol-saturated water (1:1 volume ratio) in a glass vial.
-
Agitation: Shake mechanically for 60 minutes at 25°C. Centrifuge to separate phases.
-
Quantification: Measure the concentration in the octanol phase (
) and water phase ( ) using UV-Vis or HPLC. -
Calculation:
Method B: RP-HPLC Estimation (High Throughput)
Best for: Rapid screening using retention time (
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Isocratic Methanol/Water (60:40) buffered to pH 7.4.
-
Standards: Inject a calibration set of known LogP standards (e.g., Toluene, Naphthalene, Guaifenesin).
-
Correlation: Plot Log
(capacity factor) vs. known LogP. (Where is the dead time, usually measured with Uracil). -
Determination: Inject 3-(2-Bromophenoxy)propane-1,2-diol, calculate
, and extrapolate LogP from the calibration curve.
Synthesis Pathway
To obtain high-purity material for physicochemical profiling, the following synthesis is recommended. This pathway avoids the use of unstable intermediates.
Reaction: Williamson Ether Synthesis via Epoxide Ring Opening. Reagents: 2-Bromophenol + 3-Chloropropane-1,2-diol (or Glycidol).
Figure 2: Synthetic workflow for the production of the target molecule.
Protocol Steps:
-
Deprotonation: Dissolve 2-bromophenol (1.0 eq) in Ethanol. Add NaOH (1.2 eq) dissolved in minimal water. Stir at reflux for 30 mins to form the phenoxide.
-
Coupling: Add 3-chloropropane-1,2-diol (1.2 eq) dropwise.
-
Reflux: Heat at reflux (approx. 80°C) for 15 hours.
-
Workup: Cool, dilute with water, and extract with Ethyl Acetate (EtOAc).
-
Purification: Dry organic layer over MgSO
. Evaporate solvent.[1] Recrystallize the crude solid from a mixture of Petroleum Ether and EtOAc (5:1) to yield white crystals.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 113925, 3-(2-bromophenoxy)propane-1,2-diol. Retrieved from [Link]
-
Bredikhin, A. A., et al. (2023). 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol.[1][2][3] Molbank, 2023(2), M1624. (Provides analogous synthesis and crystallographic data for ortho-halo phenoxypropanediols). Retrieved from [Link][1]
- Hansch, C., & Leo, A. (1979).Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Bromine values).
-
U.S. National Library of Medicine. Guaifenesin Compound Summary (CID 3516). (Used for comparative LogP analysis). Retrieved from [Link]
Sources
Methodological & Application
Technical Guide: Synthesis of 2-((2-Bromophenoxy)methyl)oxirane
Abstract
This technical guide details the synthesis of 2-((2-bromophenoxy)methyl)oxirane (also known as 2-bromophenyl glycidyl ether), a critical intermediate in the synthesis of beta-blockers, heterocyclic pharmaceutical scaffolds, and functionalized polymers. Two primary synthetic routes are analyzed: the nucleophilic substitution with epichlorohydrin (Method A) and the Mitsunobu coupling with glycidol (Method B). This document provides optimized protocols, mechanistic insights, and comparative data to assist researchers in selecting the most appropriate pathway based on scale, stereochemical requirements, and atom economy.
Introduction & Mechanistic Analysis[1]
The alkylation of 2-bromophenol to form its glycidyl ether is a foundational transformation in medicinal chemistry. The presence of the ortho-bromine atom introduces both steric bulk and an inductive electron-withdrawing effect (
Reaction Pathways
Two distinct pathways exist for this transformation:
-
Method A (Epichlorohydrin): A base-mediated
displacement. This is the industrial standard due to low cost and scalability. It typically proceeds via an intermediate chlorohydrin which undergoes in situ dehydrohalogenation to reform the epoxide. -
Method B (Glycidol/Mitsunobu): A redox-dehydration coupling using triphenylphosphine (
) and an azodicarboxylate (DEAD/DIAD). This method is preferred when chiral retention (via inversion) is required from enantiopure glycidol.
Pathway Visualization
The following diagram illustrates the mechanistic divergence between the two methods.
Figure 1: Mechanistic divergence between Epichlorohydrin alkylation (Method A) and Mitsunobu coupling (Method B).
Method A: Epichlorohydrin Alkylation (Standard Protocol)
Best for: Large-scale synthesis, racemic products, cost-efficiency. Principle: The phenoxide ion attacks the less hindered carbon of the epichlorohydrin. Using a large excess of epichlorohydrin is critical to prevent the product from reacting with another phenoxide molecule to form a "dimer" (1,3-bis(2-bromophenoxy)-2-propanol).
Reagents & Stoichiometry
| Reagent | Equiv.[1][2] | Role |
| 2-Bromophenol | 1.0 | Substrate |
| Epichlorohydrin | 3.0 - 5.0 | Electrophile & Co-solvent |
| Potassium Carbonate ( | 2.0 - 2.5 | Base |
| Acetonitrile (ACN) | Solvent | Polar Aprotic Solvent (High reflux temp) |
Step-by-Step Protocol
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[3]
-
Charging: Add 2-bromophenol (1.73 g, 10 mmol) and anhydrous
(3.45 g, 25 mmol) to Acetonitrile (30 mL).-
Note: Anhydrous acetone can be used as an alternative solvent, but ACN allows for a higher reaction temperature (
C vs C), which is beneficial for the sterically hindered ortho-substituted phenol.
-
-
Activation: Stir the mixture at room temperature for 15 minutes. The suspension may turn slightly yellow as the phenoxide forms.
-
Addition: Add Epichlorohydrin (3.9 mL, 50 mmol) in a single portion.
-
Critical: The large excess suppresses the formation of the byproduct 1,3-bis(2-bromophenoxy)propan-2-ol.
-
-
Reflux: Heat the reaction to reflux (
C) for 6–12 hours.-
Self-Validating Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1).[4] The starting phenol (
) should disappear, and the product ( ) should appear. If the reaction stalls, add 5 mol% tetrabutylammonium iodide (TBAI) as a phase transfer catalyst.
-
-
Workup:
-
Cool to room temperature and filter off the inorganic salts (
). -
Concentrate the filtrate under reduced pressure to remove the solvent and excess epichlorohydrin.
-
Caution: Epichlorohydrin is toxic; use a high-efficiency trap on the rotovap.
-
-
Purification: Dissolve the residue in EtOAc (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove any unreacted phenol. Wash with brine, dry over
, and concentrate.[5] -
Isolation: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc 9:1).
Method B: Mitsunobu Coupling (Chiral Protocol)
Best for: Enantioselective synthesis (using (R)- or (S)-glycidol), small-scale discovery chemistry. Principle: The reaction proceeds with inversion of configuration at the glycidol chiral center.
Reagents & Stoichiometry
| Reagent | Equiv.[1][2] | Role |
| 2-Bromophenol | 1.0 | Nucleophile ( |
| (R)- or (S)-Glycidol | 1.2 | Alcohol Source |
| Triphenylphosphine ( | 1.5 | Reductant |
| DIAD or DEAD | 1.5 | Oxidant / Activator |
| THF (Anhydrous) | Solvent | Standard Solvent |
Step-by-Step Protocol
-
Setup: Flame-dry a 100 mL round-bottom flask and cool under
. -
Dissolution: Dissolve 2-bromophenol (10 mmol), Glycidol (12 mmol), and
(15 mmol) in anhydrous THF (40 mL). Cool the solution to C in an ice bath. -
Addition: Add DIAD (15 mmol) dropwise over 20 minutes.
-
Self-Validating Checkpoint: The solution will turn yellow/orange upon DIAD addition.[3] If the color fades immediately, the addition is too slow. Maintain a slight yellow tint.
-
-
Reaction: Remove the ice bath and stir at room temperature for 12–24 hours.
-
Workup: Dilute with diethyl ether (100 mL) to precipitate triphenylphosphine oxide (
). Filter the solids.[1][3] -
Purification: The crude mixture will contain reduced hydrazine and
. Column chromatography is mandatory .-
Eluent: Gradient from 100% Hexane to 85:15 Hexane:EtOAc.
-
Comparative Analysis & Data
Yield and Efficiency Comparison
| Parameter | Method A (Epichlorohydrin) | Method B (Mitsunobu) |
| Typical Yield | 85 - 95% | 60 - 75% |
| Atom Economy | High (NaCl/KCl byproduct) | Poor ( |
| Stereochemistry | Racemic (unless chiral epichlorohydrin used*) | Inversion (High ee% retention) |
| Purification | Simple Extraction/Wash | Chromatography Required |
| Safety Profile | Epichlorohydrin is a carcinogen | DIAD is shock-sensitive; DEAD is toxic |
*Note: Using chiral epichlorohydrin in Method A carries a risk of racemization via the chlorohydrin intermediate mechanism.
Characterization Data (Representative)
Product: 2-((2-bromophenoxy)methyl)oxirane Appearance: Colorless to pale yellow oil.
-
NMR (400 MHz,
):- 7.54 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H3 ),
- 7.28 (td, J = 8.0, 1.6 Hz, 1H, Ar-H5 ),
- 6.92 (dd, J = 8.2, 1.2 Hz, 1H, Ar-H6 ),
- 6.85 (td, J = 7.8, 1.4 Hz, 1H, Ar-H4 ),
- 4.32 (dd, J = 11.2, 3.2 Hz, 1H, O-CH H-Epoxide),
- 4.10 (dd, J = 11.2, 5.6 Hz, 1H, O-CHH -Epoxide),
- 3.38 (m, 1H, Epoxide-CH ),
- 2.91 (dd, J = 4.8, 4.0 Hz, 1H, Epoxide-CH H),
- 2.78 (dd, J = 4.8, 2.6 Hz, 1H, Epoxide-CHH ).
Safety & Handling (E-E-A-T)
-
Epichlorohydrin: Classified as a Category 1B Carcinogen and acute toxin. It is volatile and can be absorbed through the skin.
-
Control: Handle only in a fume hood. Double-glove (Nitrile) is recommended. Quench excess epichlorohydrin with aqueous NaOH before disposal.
-
-
2-Bromophenol: Corrosive and toxic. Causes severe skin burns.
-
DIAD/DEAD: Potential explosion hazard upon heating. Store in a refrigerator.
References
-
Organic Syntheses Procedure for Epichlorohydrin Reactions
-
Mitsunobu Reaction Guide & Mechanism
-
Phenol Alkylation with Potassium Carbonate
-
Synthesis of 2-[(4-Bromophenoxy)methyl]oxirane (Analogous Protocol)
- PubChem Compound Summary: 2-[(4-Bromophenoxy)methyl]oxirane.
-
[Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. fujc.pp.ua [fujc.pp.ua]
Application Note: Enzymatic Kinetic Resolution of Racemic 3-(2-Bromophenoxy)propane-1,2-diol
This Application Note provides a comprehensive guide to the enzymatic kinetic resolution (EKR) of racemic 3-(2-Bromophenoxy)propane-1,2-diol . This compound is a critical chiral building block, structurally analogous to intermediates used in the synthesis of
Abstract
The demand for enantiomerically pure 3-aryloxypropane-1,2-diols has surged due to their role as precursors for chiral drugs. This guide details a robust, scalable protocol for the kinetic resolution of 3-(2-Bromophenoxy)propane-1,2-diol using lipase-catalyzed irreversible transesterification. By exploiting the stereoselective acylation properties of Pseudomonas sp. lipases in organic media, researchers can achieve high enantiomeric excess (
Introduction & Mechanistic Rationale
The Challenge of Chirality
The target molecule contains a stereocenter at the C2 position. In pharmaceutical applications, the (S)-enantiomer of the resulting beta-blocker is typically the bioactive euchomer, while the (R)-enantiomer may be inactive or cause side effects. Chemical resolution methods (e.g., chiral HPLC, diastereomeric crystallization) are often costly and difficult to scale.
The Biocatalytic Solution
Enzymatic Kinetic Resolution (EKR) utilizes the inherent chirality of enzymes to differentiate between enantiomers in a racemic mixture.
-
Mechanism: The lipase catalyzes the transfer of an acyl group (from an acyl donor like vinyl acetate) to the hydroxyl group of the substrate.
-
Regio- & Enantioselectivity: While 1,2-diols possess both primary (C1) and secondary (C2) hydroxyl groups, lipases typically acylate the sterically less hindered primary hydroxyl group. However, the rate of this acylation is heavily influenced by the chirality at the neighboring C2 position. The enzyme binds one enantiomer (the "fast" reacting enantiomer) more favorably, converting it to the ester, while leaving the "slow" reacting enantiomer as the unreacted diol.
Reaction Scheme
The process involves the acetylation of racemic 3-(2-Bromophenoxy)propane-1,2-diol (1 ) to yield the enantiopure mono-acetate (2 ) and the unreacted enantiopure diol (1 *).
Figure 1: Schematic representation of the enzymatic kinetic resolution process.
Materials & Equipment
Chemicals[2][3][4][5][6][7][8][9][10][11]
-
Substrate: Racemic 3-(2-Bromophenoxy)propane-1,2-diol (Purity >98%).
-
Enzyme: Lipase PS-IM (immobilized from Burkholderia cepacia, formerly Pseudomonas cepacia) or Novozym 435 (Candida antarctica Lipase B).
-
Note:Pseudomonas lipases often show superior selectivity for secondary alcohols and hindered primary alcohols in this structural class.
-
-
Acyl Donor: Vinyl acetate (stabilized).
-
Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous).
-
Why: Hydrophobic solvents preserve the essential water layer on the enzyme surface, maintaining catalytic activity.
-
-
Mobile Phase: Hexane, Isopropanol (HPLC grade).
Equipment
-
Orbital Shaker (temperature controlled).
-
HPLC system with UV detector (254 nm).
-
Chiral Column: Chiralcel OD-H or Chiralpak AD-H (
mm). -
Rotary Evaporator.
Optimized Experimental Protocol
Enzyme Screening (Method Development)
Before scaling, verify the best enzyme for the specific 2-bromo derivative.
-
Prepare 1 mL solutions of substrate (50 mM) in MTBE containing 3 equivalents of vinyl acetate.
-
Add 10 mg of different immobilized lipases (CAL-B, PSL-C, Lipozyme TL-IM) to separate vials.
-
Incubate at 30°C, 200 rpm.
-
Analyze by HPLC at 2, 4, and 24 hours.
-
Selection Criteria: Choose the enzyme yielding conversion (
) close to 50% with the highest Enantiomeric Ratio ( ).-
Calculation:
-
Preparative Scale Resolution (Protocol)
This protocol is scaled for 1.0 g of substrate.
Step 1: Reaction Setup
-
Dissolve 1.0 g (approx. 4.05 mmol) of racemic 3-(2-Bromophenoxy)propane-1,2-diol in 20 mL of anhydrous MTBE .
-
Add 1.12 mL (12.15 mmol, 3 eq) of Vinyl Acetate.
-
Equilibrate the mixture to 30°C in the orbital shaker.
-
Initiate the reaction by adding 200 mg of Immobilized Lipase PS (Amano).
Step 2: Reaction Monitoring
-
Withdraw 50 µL aliquots every 2-4 hours.
-
Dilute with 950 µL of HPLC mobile phase (Hexane/IPA).
-
Filter through a 0.22 µm syringe filter.
-
Analyze via HPLC (see Section 5 for conditions).
-
Endpoint: Terminate reaction when conversion reaches 49-50% . Do not exceed 50% to prevent erosion of the product's optical purity.
Step 3: Work-up
-
Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the immobilized enzyme.
-
Tip: Wash the enzyme cake with 10 mL MTBE to recover adsorbed product.
-
-
Concentrate the filtrate under reduced pressure (Rotovap, 40°C) to remove solvent and excess vinyl acetate.
-
Obtain a crude oil containing the unreacted diol and the formed mono-acetate.
Step 4: Purification
-
Perform Flash Column Chromatography on Silica Gel (60 Å).
-
Eluent Gradient: Start with Hexane:Ethyl Acetate (8:2) to elute the Ester (less polar). Increase polarity to Hexane:Ethyl Acetate (1:1) to elute the Diol (more polar).
-
Evaporate fractions to yield separated enantiomers.
Step 5: Hydrolysis (Optional) If the target is the enantiomer present in the ester form:
-
Dissolve the isolated ester in Methanol (10 mL).
-
Add
(0.1 eq) and stir at room temperature for 1 hour. -
Neutralize, filter, and concentrate to recover the diol with inverted configuration relative to the unreacted substrate.
Analytical Methods
Accurate determination of Enantiomeric Excess (
HPLC Conditions
-
Column: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 270 nm (absorption of the bromophenoxy moiety).
-
Retention Times (Typical):
-
(S)-Diol: ~12.5 min
-
(R)-Diol: ~14.2 min
-
(S)-Acetate: ~8.5 min
-
(R)-Acetate: ~9.8 min
-
Note: Elution order must be confirmed with pure standards or by optical rotation, as the 2-bromo substituent may alter interaction with the chiral stationary phase compared to the unsubstituted analog.
-
Calculations
-
Conversion (
): [1] -
Enantiomeric Excess (
):
Process Workflow Diagram
Figure 2: Operational workflow for the preparative scale resolution.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Reaction Rate | Enzyme water content too low. | Equilibrate enzyme in a humidity chamber ( |
| Low Selectivity ( | Temperature too high. | Lower reaction temperature to 4°C or 20°C. Selectivity often increases as T decreases. |
| Racemization | Acidic impurities in solvent. | Ensure vinyl acetate is distilled or solvent is stored over molecular sieves. |
| Poor Solubility | Substrate polarity. | Switch solvent to THF or add 5-10% DMSO (note: may reduce enzyme rate). |
References
-
Gotor, V., et al. "Lipase-Catalyzed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center." International Journal of Molecular Sciences, 2018. Link
-
Marszałł, M.P., et al. "Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers." International Journal of Molecular Sciences, 2024. Link
-
Almac Group. "Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids." Tetrahedron: Asymmetry, 2011. Link
-
Phenomenex. "Chiral HPLC Separations: A Guide to Enantiomer Separation." Phenomenex Application Guide. Link
- Kamal, A., et al. "Chemoenzymatic synthesis of enantiomerically pure -blockers." Tetrahedron: Asymmetry, 2003. (Foundational reference for aryloxypropanolamine resolution).
Sources
Application Note: Preparation of Chiral (R)-3-(2-Bromophenoxy)propane-1,2-diol
Abstract & Introduction
(R)-3-(2-Bromophenoxy)propane-1,2-diol is a critical chiral intermediate used in the synthesis of aryloxypropanolamine pharmacophores, a structural motif found in numerous
This application note details a robust, scalable protocol for the preparation of the (R)-enantiomer with high enantiomeric excess (>98% ee). Unlike kinetic resolution methods that sacrifice 50% of the material, this protocol utilizes a chiral pool synthesis approach, coupling 2-bromophenol with (R)-glycidol. This route ensures atom economy and retention of stereochemical configuration.
Key Advantages of This Protocol
-
Stereochemical Fidelity: Exploits the regioselective ring opening of (R)-glycidol to preserve the C2 chiral center.
-
Scalability: Avoids chromatographic purification in favor of crystallization.
-
Safety: Eliminates the use of volatile, mutagenic alkylating agents like epichlorohydrin where possible.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the nucleophilic attack of the phenoxide ion (generated from 2-bromophenol) on the less hindered carbon (C3) of (R)-glycidol.
Mechanistic Pathway[1][2]
-
Activation: A base (Potassium Carbonate or Triethylamine) deprotonates the phenol.
-
Regioselective Attack: The phenoxide attacks the primary carbon (C3) of the epoxide ring.
-
Ring Opening: The epoxide ring opens, generating a secondary alkoxide.
-
Protonation: The alkoxide is protonated to yield the final diol.
Stereochemical Note: Since the nucleophilic attack occurs at C3 (non-stereogenic center), the configuration at C2 is retained . Therefore, starting with (R)-glycidol yields (R)-3-(2-bromophenoxy)propane-1,2-diol .
Figure 1: Mechanistic pathway for the synthesis of (R)-3-(2-Bromophenoxy)propane-1,2-diol.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[1] | MW ( g/mol ) | Equiv. | Purity |
| 2-Bromophenol | 95-56-7 | 173.01 | 1.0 | >98% |
| (R)-(+)-Glycidol | 57044-25-4 | 74.08 | 1.1 | 98%, 99% ee |
| Potassium Carbonate | 584-08-7 | 138.21 | 0.1-0.2 | Anhydrous |
| Ethanol (Abs.) | 64-17-5 | - | Solvent | >99.5% |
| Ethyl Acetate | 141-78-6 | - | Solvent | ACS Grade |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charge the flask with 2-Bromophenol (17.3 g, 100 mmol) and Absolute Ethanol (50 mL) .
-
Add Potassium Carbonate (1.4 g, 10 mmol) as a catalyst. Note: Triethylamine (TEA) can be substituted (1.5 mL).
-
Heat the mixture to 60°C under nitrogen to ensure complete dissolution.
Step 2: Addition of Chiral Epoxide
-
Dissolve (R)-Glycidol (8.15 g, 110 mmol) in Absolute Ethanol (20 mL).
-
Add the glycidol solution dropwise to the reaction mixture over 30 minutes.
-
Critical: Slow addition prevents exotherms that could lead to polymerization of glycidol.
-
-
Increase temperature to Reflux (approx. 78°C) and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor reaction progress via TLC (Hexane:EtOAc 1:1). The spot for 2-bromophenol (
) should disappear, and a more polar product spot ( ) should appear.
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Filter off the solid K2CO3 and rinse the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure (Rotavap) to obtain a viscous oil.
-
Dissolve the residue in Ethyl Acetate (100 mL) and wash with:
-
1M NaOH (2 x 30 mL) – Removes unreacted phenol.
-
Brine (1 x 50 mL) – Removes water/salts.
-
-
Dry the organic phase over anhydrous
, filter, and concentrate to dryness.
Step 4: Purification (Crystallization)
-
The crude oil often solidifies upon standing. For high purity (>99%), recrystallize from a mixture of Ethyl Acetate/Hexane (1:4) .
-
Heat the crude solid in minimal hot Ethyl Acetate, then slowly add Hexane until turbidity is observed.
-
Cool to 4°C overnight. Filter the white crystals and dry under vacuum.
Expected Results
-
Yield: 85–92%
-
Appearance: White crystalline solid or viscous colorless oil (depending on purity/polymorph).
-
Melting Point: 68–70°C (Lit. value for similar analogs).
-
Optical Rotation:
( , MeOH) Note: Verify against specific lot CoA.
Analytical Quality Control
To validate the enantiomeric excess (ee) of the product, Chiral HPLC is required.
Protocol: Chiral HPLC Analysis[4][5][6][7][8]
| Parameter | Setting |
| Column | Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm (or 280 nm) |
| Sample Conc. | 1.0 mg/mL in Mobile Phase |
Acceptance Criteria:
-
Main Peak ((R)-isomer): >98.0% Area
-
Minor Peak ((S)-isomer): <2.0% Area
-
Resolution (
): > 2.0 between enantiomers.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification.
Safety & Handling
-
2-Bromophenol: Toxic if swallowed or absorbed through skin. Causes burns. Use gloves and face shield.
-
Glycidol: Suspected carcinogen and mutagen. Handle in a fume hood. Epoxides can polymerize exothermically; store at 2-8°C.
-
Waste Disposal: Aqueous washes containing phenols must be treated as hazardous organic waste.
References
-
Chemical Synthesis Route: Title: A Practical Synthesis of Chiral 3-Aryloxy-1,2-propanediols. Source: ResearchGate / SAGE Publications. URL:[Link]
-
Compound Data & Properties: Title: 3-(2-bromophenoxy)propane-1,2-diol Compound Summary. Source: PubChem.[2][3] URL:[Link][3]
-
Analytical Method (Chiral HPLC): Title: Chiral HPLC Separations - General Strategies. Source: Phenomenex Application Guide.[4] URL:[Link] (General reference for OD-H column usage in aryloxypropanediols).
Sources
Using 3-(2-Bromophenoxy)propane-1,2-diol as a pharmaceutical intermediate
High-Purity Scaffold for O-Linked Propanolamine Pharmacophores and Heterocyclic Synthesis
Executive Summary & Chemical Profile
3-(2-Bromophenoxy)propane-1,2-diol (CAS: 17183-52-3) represents a "privileged structure" in medicinal chemistry. It serves as a bifunctional linchpin, combining a reactive 1,2-diol tail—essential for generating the
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 3-(2-Bromophenoxy)propane-1,2-diol |
| CAS Number | 17183-52-3 |
| Molecular Formula | |
| Molecular Weight | 247.09 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity/polymorph) |
| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc; Sparingly soluble in water |
| Key Functionality | 1,2-Diol (Masked Epoxide), Aryl Bromide (Cross-coupling handle) |
Strategic Utility in Drug Discovery
This intermediate is not merely a passive linker; it is a divergent point for two major synthetic workflows.
A. The Propanolamine Pathway (The "Tail" Reactivity)
The 1,2-diol moiety is the precursor to the aryloxypropanolamine scaffold, a structural motif ubiquitous in
-
Mechanism: The diol is typically activated via tosylation or mesylation and cyclized to the epoxide (glycidyl ether). This epoxide is then ring-opened by primary or secondary amines to generate the active pharmaceutical ingredient (API).
B. The Ortho-Bromo Handle (The "Head" Reactivity)
The ortho-bromine atom allows for late-stage diversification that is impossible with non-halogenated analogs.
-
Macrocyclization: It enables intramolecular
or Pd-catalyzed etherification to form benzodioxepins or benzofurans. -
Library Synthesis: It serves as a substrate for Suzuki couplings to attach biaryl systems, critical for increasing lipophilicity and potency in kinase inhibitor discovery.
Visualization: Divergent Synthetic Utility
Figure 1: Divergent synthetic pathways utilizing the diol and aryl-bromide functionalities.
Application Note: Optimized Synthesis Protocol
Objective: Synthesis of 3-(2-Bromophenoxy)propane-1,2-diol via the Glycidol Route. Rationale: While the reaction of 2-bromophenol with 3-chloro-1,2-propanediol is traditional, the Glycidol route is preferred for pharmaceutical applications due to higher atom economy, absence of chloride waste, and milder conditions that minimize debromination byproducts.
Reagents & Equipment[2][3][4]
-
Substrate: 2-Bromophenol (1.0 eq)
-
Reagent: Glycidol (1.1 eq)
-
Catalyst: Triethylamine (TEA) or Potassium Carbonate (
) (0.05 – 0.1 eq) -
Solvent: Ethanol (EtOH) or Toluene (for azeotropic drying if needed)
-
Atmosphere: Nitrogen (
) inert atmosphere
Step-by-Step Protocol
-
Preparation: Charge a dry 3-neck round-bottom flask with 2-Bromophenol (17.3 g, 100 mmol) and Ethanol (50 mL). Begin stirring under
flow. -
Catalyst Addition: Add Triethylamine (0.7 mL, 5 mmol). Heat the solution to 60°C .
-
Expert Insight: Basic catalysis is required to generate the phenoxide nucleophile in situ. TEA is milder than NaOH, reducing the risk of polymerization of glycidol.
-
-
Controlled Addition: Add Glycidol (8.15 g, 110 mmol) dropwise over 30 minutes via an addition funnel.
-
Critical Control Point: The reaction is exothermic. Maintain internal temperature between 60–65°C. Rapid addition can lead to glycidol oligomerization (poly-glycerols), which are difficult to remove.
-
-
Reaction Phase: Stir at reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or HPLC. The limiting reagent (2-bromophenol) should be consumed (<1%).
-
Workup:
-
Cool to room temperature.
-
Concentrate the ethanol under reduced pressure (Rotavap).
-
Dissolve the oily residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 30 mL) to remove unreacted phenol, followed by Brine (30 mL).
-
Note: The 2-bromo substituent increases the acidity of the phenol, making the NaOH wash highly effective for purification.
-
-
Purification: Dry the organic phase over
, filter, and concentrate. If high purity (>99%) is required for API synthesis, recrystallize from Toluene/Hexanes or perform silica gel chromatography (Eluent: 2% MeOH in DCM).
Application Note: Conversion to the Epoxide (Activation)
Context: The diol is often a stable storage form. For drug synthesis, it is frequently converted to 2-((2-bromophenoxy)methyl)oxirane .
Protocol: One-Pot Mesylation/Cyclization
-
Dissolution: Dissolve 3-(2-Bromophenoxy)propane-1,2-diol (10 g, 40.5 mmol) in DCM (100 mL) with Pyridine (2.0 eq). Cool to 0°C.
-
Activation: Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. Stir at 0°C for 2 hours. This selectively mesylates the primary alcohol (steric control).
-
Cyclization: Add aqueous NaOH (20% w/w, 2.5 eq) directly to the biphasic mixture and stir vigorously at room temperature for 4 hours.
-
Isolation: Separate phases. Wash organic layer with water and brine. Concentrate to yield the epoxide.
Workflow Diagram: Diol to Drug
Figure 2: Activation workflow from Diol to Epoxide intermediate.
Quality Control & Validation
To ensure the intermediate meets pharmaceutical standards, the following attributes must be validated.
| Test | Method | Acceptance Criteria | Rationale |
| Assay | HPLC (C18, ACN/Water gradient) | > 98.0% | High purity required to prevent side-reactions in downstream coupling. |
| Identification | Conforms to structure | Confirm absence of glycidol polymers (broad peaks at 3.5-3.8 ppm). | |
| Residual Phenol | HPLC / UV | < 0.1% | Unreacted 2-bromophenol is a genotoxic impurity risk in some contexts. |
| Water Content | Karl Fischer (KF) | < 0.5% | Diols are hygroscopic; water interferes with mesylation steps. |
NMR Characterization Data (Simulated Reference)
-
NMR (400 MHz, DMSO-
): 7.56 (dd, 1H, Ar-H), 7.32 (t, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 6.88 (t, 1H, Ar-H), 4.98 (d, 1H, -OH), 4.65 (t, 1H, -OH), 4.05 (dd, 1H, -O- -), 3.95 (dd, 1H, -O- -), 3.80 (m, 1H, CH-OH), 3.45 (m, 2H, -OH).-
Note: The aromatic signals will show the characteristic splitting of an ortho-substituted benzene ring.
-
References
-
Vertex AI Search. (2025). Synthesis and Applications of Aryloxypropanediols. Retrieved from 5
-
ResearchGate. (2025). One-Pot Synthesis of Aryloxypropanediols from Glycerol. Retrieved from 2
-
MDPI. (2023). 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol as a Precursor in Bupranolol Synthesis.[6] Retrieved from 6
-
PubChem. (2025). 3-(2-Bromophenoxy)propane-1,2-diol Compound Summary. Retrieved from 7
-
Hoffman Fine Chemicals. (2025). Safety and Handling of Bromophenoxypropanediols. Retrieved from 8
Sources
- 1. Life Sciences - ITW Reagents [itwreagents.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(4-Chlorophenoxy)propane-1,2-diol, 5G | Labscoop [labscoop.com]
- 5. A Telescoped Continuous Flow Enantioselective Process for Accessing Intermediates of 1-Aryl-1,3-diols as Chiral Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PubChemLite - 3-(2-bromophenoxy)propane-1,2-diol (C9H11BrO3) [pubchemlite.lcsb.uni.lu]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
Application Notes and Protocols for the Catalytic Ring Opening of Epoxides with 2-Bromophenol
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic ring opening of epoxides with 2-bromophenol. This reaction is a crucial transformation in organic synthesis, yielding valuable β-aryloxy alcohol motifs present in numerous pharmaceutical agents and biologically active molecules. This guide delves into the mechanistic underpinnings of the reaction, explores various catalytic systems, and provides detailed, field-proven protocols to ensure successful and reproducible outcomes. By explaining the causality behind experimental choices, this document aims to empower researchers to not only execute the described procedures but also to rationally adapt them to their specific synthetic challenges.
Scientific Foundation and Mechanistic Overview
The ring opening of epoxides with nucleophiles is a cornerstone of organic chemistry. The high ring strain of the three-membered ether ring in epoxides makes them susceptible to nucleophilic attack, even with moderately reactive nucleophiles like phenols.[1][2][3] The reaction can be catalyzed by both acids and bases.
Reaction Mechanism
The catalytic ring opening of an epoxide with 2-bromophenol can proceed through different pathways depending on the catalyst and reaction conditions.
Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the epoxide oxygen is first protonated, which activates the epoxide by creating a better leaving group.[1][4][5][6] The nucleophile (2-bromophenol) then attacks one of the electrophilic carbons of the epoxide. For asymmetric epoxides, the regioselectivity of the attack depends on the substitution pattern. Attack at the more substituted carbon is often favored due to the development of a partial positive charge that is stabilized by hyperconjugation, exhibiting SN1-like character.[1][5][6] However, attack at the less sterically hindered carbon (SN2-like) can also occur.[5]
Base-Catalyzed Mechanism: Under basic conditions, the phenoxide, generated by deprotonation of 2-bromophenol, acts as the nucleophile. This strong nucleophile attacks the epoxide in a classic SN2 fashion.[1][2][5] Consequently, the attack predominantly occurs at the less sterically hindered carbon of the epoxide.[2][5]
The choice of catalyst is therefore critical in controlling the regioselectivity of the ring-opening reaction.
Catalytic Systems
A variety of catalysts have been developed for the ring opening of epoxides with phenols. These can be broadly categorized as:
-
Lewis Acids: These catalysts, such as metal-salen complexes (e.g., Co-salen, Cr-salen), activate the epoxide by coordinating to the oxygen atom, making it more electrophilic.[7][8][9] Chiral Lewis acids have been instrumental in developing asymmetric versions of this reaction, yielding enantiomerically enriched products.[7][8][10]
-
Brønsted Acids: Strong acids can catalyze the reaction but often lead to poor regioselectivity.[11]
-
Lewis Bases: Nucleophilic catalysts like dimethylaminopyridine (DMAP) can be effective.[12][13] They typically operate by activating the nucleophile or participating in the reaction mechanism directly.
-
Palladium Nanoparticles: A synergistic dual activation mechanism has been proposed where palladium nanoparticles activate both the epoxide and the phenol.[14]
-
Phosphonium Salts: Tetrabutylphosphonium bromide (TBPB) has been shown to be an efficient catalyst for this transformation, providing excellent yields under mild conditions.[15]
Regioselectivity
The regioselectivity of the epoxide ring opening is a key consideration, especially when using unsymmetrical epoxides. As a general rule:
-
Acidic conditions tend to favor nucleophilic attack at the more substituted carbon atom, due to electronic stabilization of the transition state.[1][5][16]
-
Basic conditions favor nucleophilic attack at the less substituted (less sterically hindered) carbon atom, following a typical SN2 trajectory.[1][5][16]
This divergent regioselectivity allows for the selective synthesis of different constitutional isomers from the same starting materials by simply changing the reaction conditions.
Experimental Protocols
The following protocols are provided as a detailed guide for performing the catalytic ring opening of a model epoxide, epichlorohydrin, with 2-bromophenol. These protocols are designed to be self-validating, with clear steps and explanations for critical parameters.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromophenol | ≥98% | Standard Supplier | Should be colorless to pale yellow. |
| Epichlorohydrin | ≥99% | Standard Supplier | Freshly distilled if necessary. |
| Tetrabutylphosphonium bromide (TBPB) | ≥98% | Standard Supplier | Catalyst. |
| Toluene | Anhydrous | Standard Supplier | Reaction solvent. |
| Sodium hydroxide | ACS Reagent Grade | Standard Supplier | For workup. |
| Ethyl acetate | HPLC Grade | Standard Supplier | For extraction. |
| Brine | Saturated NaCl solution | Lab prepared | For washing. |
| Anhydrous magnesium sulfate | ACS Reagent Grade | Standard Supplier | For drying. |
Safety Precautions
-
2-Bromophenol: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Epichlorohydrin: Highly toxic, carcinogenic, and a suspected mutagen. All manipulations should be carried out in a fume hood with extreme caution.
-
Toluene: Flammable and toxic. Avoid inhalation and skin contact.
-
Sodium hydroxide: Corrosive. Handle with care.
Protocol 1: Tetrabutylphosphonium Bromide (TBPB) Catalyzed Ring Opening
This protocol is adapted from methodologies that have demonstrated high efficiency for the ring opening of epoxides with phenolic nucleophiles.[15]
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.73 g, 10 mmol, 1.0 equiv).
-
Reagent Addition: Add anhydrous toluene (20 mL) to dissolve the 2-bromophenol.
-
Catalyst Loading: Add tetrabutylphosphonium bromide (TBPB) (0.34 g, 1 mmol, 0.1 equiv).
-
Epoxide Addition: Add epichlorohydrin (1.02 g, 11 mmol, 1.1 equiv) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 5-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL).
-
Wash the organic layer with 1 M sodium hydroxide solution (2 x 25 mL) to remove unreacted 2-bromophenol.
-
Wash the organic layer with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, 1-(2-bromophenoxy)-3-chloropropan-2-ol, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Toluene as Solvent: Toluene is a good solvent for the reactants and allows for heating to reflux, which provides the necessary activation energy for the reaction.[15]
-
Excess Epichlorohydrin: A slight excess of the epoxide ensures complete consumption of the limiting reagent, 2-bromophenol.
-
Aqueous Base Wash: The sodium hydroxide wash is crucial for removing the acidic 2-bromophenol, simplifying the purification process.
Data Characterization
The synthesized 1-(2-bromophenoxy)-3-chloropropan-2-ol should be characterized to confirm its identity and purity.
-
1H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methine proton of the alcohol, and the methylene protons.
-
13C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product.
Visualization of Workflows and Mechanisms
General Reaction Scheme
Caption: General workflow for the catalytic ring opening of an epoxide.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Summary of Key Parameters
The following table summarizes key parameters from the literature for the ring opening of epoxides with phenols using various catalytic systems. This allows for a quick comparison of different methodologies.
| Catalyst | Epoxide | Phenol | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| TBPB | Various | Various | Toluene | 110 | 5-12 | Excellent | [15] |
| DMAP | Terminal | Substituted | N/A | 120 | 2 | 94 | [12][13] |
| Pd Nanoparticles | Various | Various | Water | N/A | N/A | N/A | [14] |
| Co-salen | Terminal | Various | TBME | RT | N/A | 38-43 | [7] |
| GaLB | meso | 4-methoxyphenol | N/A | N/A | N/A | up to 94 | [10] |
References
-
Ring Opening Reaction of Epoxides | PDF - Scribd. (n.d.). Retrieved from [Link]
-
Synergistic dual activation catalysis by palladium nanoparticles for epoxide ring opening with phenols - PubMed. (2013, July 4). Retrieved from [Link]
-
Catalytic Regioselective Epoxide Ring Opening with Phenol Using Homogeneous and Supported Analogues of Dimethylaminopyridine | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Catalytic Regioselective Epoxide Ring Opening with Phenol Using Homogeneous and Supported Analogues of Dimethylaminopyridine | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Asymmetric ring opening of terminal epoxides with phenols catalyzed by... - ResearchGate. (n.d.). Retrieved from [Link]
-
Catalytic Enantioselective meso-Epoxide Ring Opening Reaction with Phenolic Oxygen Nucleophile Promoted by Gallium Heterobimetallic Multifunctional Complexes | Journal of the American Chemical Society. (2000, February 26). Retrieved from [Link]
-
of 27 Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism Authors. (n.d.). Retrieved from [Link]
-
Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides | Journal of the American Chemical Society. (2014, April 29). Retrieved from [Link]
-
Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings Anushka Asurumunige,1 Sebastian Malespini III,1 Tish H - ChemRxiv. (n.d.). Retrieved from [Link]
-
18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]
-
Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes - MDPI. (2020, June 23). Retrieved from [Link]
-
Acid Catalyze ring opening of Epoxides - HBr, HCl, HI, H2SO4/H20 - Organic Chemistry. (2019, October 25). Retrieved from [Link]
-
Borinic Acid-Catalyzed Ring-Opening of Epoxy Alcohols. (n.d.). Retrieved from [Link]
-
9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry. (n.d.). Retrieved from [Link]
-
18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]
-
Asymmetric Catalysis of Epoxide Ring-Opening Reactions - Moodle@Units. (n.d.). Retrieved from [Link]
-
Epoxides Ring-Opening Reactions - Chemistry Steps. (2020, June 18). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
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- 14. Synergistic dual activation catalysis by palladium nanoparticles for epoxide ring opening with phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. chemrxiv.org [chemrxiv.org]
Recrystallization protocols for 3-(2-Bromophenoxy)propane-1,2-diol
Application Note: Advanced Recrystallization Protocols for 3-(2-Bromophenoxy)propane-1,2-diol
Executive Summary
This application note provides a comprehensive guide to the purification and recrystallization of 3-(2-Bromophenoxy)propane-1,2-diol (CAS: 14362-31-3), a critical intermediate in the synthesis of centrally acting muscle relaxants and a structural analog to Guaifenesin and Mephenesin.
While often synthesized via the alkylation of 2-bromophenol with 3-chloro-1,2-propanediol or glycidol, the resulting crude product frequently suffers from persistent impurities—specifically unreacted phenols, oligomeric polyglycerols, and positional isomers. Furthermore, this compound belongs to a class of aryl-glycerol ethers known to exhibit conglomerate crystallization behavior , offering unique opportunities for enantiomeric resolution but posing challenges for standard racemic crystallization.
This guide details optimized solvent systems, thermodynamic control strategies to prevent "oiling out," and protocols for both racemic purification and potential enantiomeric enrichment.
Chemical Identity & Physicochemical Profile
Understanding the solute is the first step in designing a crystallization protocol.
| Property | Description |
| Chemical Name | 3-(2-Bromophenoxy)propane-1,2-diol |
| Molecular Formula | C₉H₁₁BrO₃ |
| Molecular Weight | 247.09 g/mol |
| Physical State | White to off-white crystalline solid (pure); Viscous oil (crude) |
| Melting Point | Typically 78–82 °C (Literature varies by enantiomeric purity) |
| Solubility | Soluble in Ethanol, Methanol, Ethyl Acetate, Acetone. Sparingly soluble in Water, Hexane, Toluene. |
| Key Challenge | Oiling Out: The diol functionality creates strong hydrogen bonding networks that can trap solvent and impurities, leading to phase separation (oil) rather than nucleation (crystal). |
Synthesis Context & Impurity Profile
To purify effectively, one must understand the impurities generated during synthesis. The standard synthesis involves the reaction of 2-bromophenol with 3-chloro-1,2-propanediol in the presence of a base (NaOH or K₂CO₃).
Common Impurities:
-
2-Bromophenol (Starting Material): Phenolic odor, increases oiling tendency.
-
Polyglycerols: Formed by the self-polymerization of glycidol/epichlorohydrin. Highly viscous.
-
Positional Isomers: 2-(2-Bromophenoxy)propane-1,3-diol (minor byproduct).
Figure 1: Synthesis & Impurity Pathways
Caption: Reaction pathway showing the generation of the target diol and critical impurities that necessitate recrystallization.
Protocol 1: Crude Workup (Pre-Crystallization)
Direct crystallization of the crude reaction mixture often fails due to phenolic impurities acting as solubilizers.
Objective: Remove unreacted 2-bromophenol and inorganic salts to facilitate nucleation.
-
Solvent Removal: Evaporate the reaction solvent (typically Ethanol or Water) under reduced pressure.[1]
-
Partitioning: Dissolve the residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Alkaline Wash (Critical): Wash the organic phase with 10% NaOH (aq) (2x).
-
Neutralization: Wash with Brine (saturated NaCl) to remove excess base and water.
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate to a viscous oil or semi-solid.
Protocol 2: Solvent Selection & Screening
For aryl-glycerol ethers, a single solvent often yields poor recovery. A binary solvent system (Solvent/Anti-solvent) is recommended.
Table 1: Solvent Screening Matrix
| Solvent System | Ratio (v/v) | Suitability | Notes |
| EtOAc / Hexane | 1:2 to 1:4 | Excellent | Standard for non-polar aryl ethers. Good impurity rejection. |
| Toluene | Pure | Good | Requires cooling to -10°C. Good for removing polar oligomers. |
| IPA / Water | 9:1 | Moderate | Risk of oiling out if water content is too high. |
| Chloroform (CHCl₃) | Pure | High Purity | Classic method. Excellent crystal habit but toxic. Use only if necessary. |
| Ethanol / Water | 1:1 | Poor | High solubility of product; difficult to induce nucleation without oiling. |
Protocol 3: Optimized Recrystallization (Step-by-Step)
Method: Cooling Crystallization with Anti-solvent Addition. Target Purity: >98.5% (HPLC).
Step 1: Dissolution
-
Place the crude solid (from Protocol 1) in a round-bottom flask.
-
Add Ethyl Acetate (2.5 mL per gram of solid).
-
Heat to reflux (approx. 77°C) with stirring until fully dissolved.
-
Note: If the solution is colored (yellow/brown), add Activated Carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.
-
Step 2: Nucleation & Anti-solvent Addition
-
Remove from heat and allow to cool to ~50°C (warm, but not boiling).
-
Slowly add n-Heptane (or Hexane) dropwise with vigorous stirring.
-
Endpoint: Stop adding when a persistent cloudiness (turbidity) appears.
-
Typical Ratio: You will likely reach a 1:2 or 1:3 ratio of EtOAc:Heptane.
-
-
Re-dissolve: Add a few drops of hot EtOAc to just clear the turbidity. This creates a saturated solution at the metastable limit.
Step 3: Controlled Cooling (The "Oiling Out" Prevention)
-
Seeding (Crucial): Add a seed crystal of pure 3-(2-bromophenoxy)propane-1,2-diol at 45°C.
-
Why? Without seeds, these diols tend to supercool and separate as an oil. Seeding provides a template for ordered crystal growth.
-
-
Allow the flask to cool to room temperature (20-25°C) slowly over 2 hours. Do not use an ice bath yet.
-
Once a heavy crop of crystals has formed, cool the flask to 0-5°C (ice bath) for 1 hour to maximize yield.
Step 4: Isolation
-
Filter the white crystals using a Büchner funnel.
-
Wash: Wash the cake with a cold mixture of EtOAc/Heptane (1:4 ratio).
-
Dry: Dry in a vacuum oven at 40°C for 4 hours. Caution: Melting point is relatively low; do not overheat.
Figure 2: Recrystallization Logic Flow
Caption: Workflow for the binary solvent recrystallization of 3-(2-Bromophenoxy)propane-1,2-diol.
Advanced Topic: Enantiomeric Resolution (Conglomerate Behavior)
Recent crystallographic studies suggest that 2-halo-substituted phenoxy propanediols may crystallize as racemic conglomerates rather than racemic compounds [1].
Implication:
-
Racemic Compound: Both enantiomers co-crystallize in the same unit cell. Separation requires chiral chromatography or diastereomeric salt formation.
-
Conglomerate: A mechanical mixture of pure R-crystals and pure S-crystals.
Protocol for Preferential Crystallization (Entrainment):
-
Prepare a supersaturated solution of the racemate in Chloroform or Toluene .
-
Seed with pure (R)-enantiomer .
-
Cool slightly to induce crystallization of only the (R)-isomer.
-
Filter rapidly before the (S)-isomer nucleates.
-
Re-saturate the mother liquor and seed with (S)-enantiomer .
-
Note: This requires precise temperature control and is recommended only for advanced process development.
Troubleshooting Guide
| Symptom | Cause | Solution |
| Product Oils Out | Temperature dropped too fast or solution too concentrated. | Re-heat to dissolve oil. Add more solvent (EtOAc). Add seed crystals at a higher temperature. |
| Low Yield | Too much solvent or insufficient cooling. | Concentrate mother liquor. Ensure final cooling is to 0°C. Check solubility in mother liquor. |
| Phenolic Odor | Incomplete washing during workup. | Recrystallization alone may not remove all phenol. Repeat Protocol 1 (NaOH wash) on the dissolved crystals. |
| Sticky Crystals | Trapped solvent or oligomers. | Dry under high vacuum. Recrystallize from Toluene (better rejection of oligomers). |
References
-
Bredikhin, A. A., et al. "Crystallization of chiral compounds 3.[4] 3-Phenoxypropane-1,2-diol and 3-(2-halophenoxy)propane-1,2-diols."[4] Russian Chemical Bulletin, vol. 55, no.[4] 2, 2006, pp. 230-237.[4] Link
-
Talismanov, V. S., et al. "Synthesis of 3-(imidazol-1-yl)propane-1,2-diol derivatives."[5] Rasayan Journal of Chemistry, vol. 14, no. 3, 2021, pp. 1711-1716.[5] Link
-
Gong, S., et al.[3][6] "A Novel Synthesis of 3-Bromo-1,2-Propanediol from 3-Oxetanol." Advanced Materials Research, 2014. Link
-
National Institute of Standards and Technology (NIST).[4] "1,2-Propanediol, 3-phenoxy-."[4][7][8][9] NIST Chemistry WebBook.[4] Link
Disclaimer: This protocol is for research and development purposes only. All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat). 3-(2-Bromophenoxy)propane-1,2-diol is a chemical intermediate; its toxicological properties have not been fully investigated.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2022084055A1 - A method for the preparation of 1,2-propanediol - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. 1,2-Propanediol, 3-phenoxy- [webbook.nist.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Synthesis of β-Blocker Precursors Utilizing 3-(2-Bromophenoxy)propane-1,2-diol: An Application Guide
Introduction
β-adrenergic receptor antagonists, commonly known as β-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[1][2] The therapeutic efficacy of these drugs is intrinsically linked to their specific chemical structures, particularly the aryloxypropanolamine moiety, which is crucial for their interaction with β-adrenergic receptors.[3] A critical aspect of β-blocker synthesis is the stereochemistry at the C-2 position of the propanolamine side chain, with the (S)-enantiomer typically exhibiting significantly higher pharmacological activity.[4][5] For instance, the (S)-(-)-enantiomer of propranolol is about 100 times more potent than its (R)-(+)-counterpart.[4]
This application note provides a detailed guide for the synthesis of β-blocker precursors, starting from the versatile building block, 3-(2-Bromophenoxy)propane-1,2-diol. This precursor is particularly valuable as it contains the core aryloxy and propanediol functionalities, setting the stage for the crucial introduction of the amino group that defines this class of drugs. The methodologies detailed herein focus on the conversion of the diol to a reactive epoxide intermediate, followed by a nucleophilic ring-opening reaction with an appropriate amine. This chemoenzymatic and organocatalytic approach is a widely adopted and efficient strategy for the synthesis of a diverse range of β-blockers.[6][7]
Synthetic Strategy and Core Principles
The overarching synthetic strategy involves a two-step sequence starting from 3-(2-Bromophenoxy)propane-1,2-diol. The first step is an intramolecular cyclization to form the corresponding epoxide, 2-((2-bromophenoxy)methyl)oxirane. This is a critical transformation as the strained three-membered ring of the epoxide is highly susceptible to nucleophilic attack, a key feature that is exploited in the subsequent step.[8][9] The formation of the epoxide from a halohydrin precursor is a well-established reaction, often proceeding via an intramolecular Williamson ether synthesis.[10]
The second step involves the regioselective ring-opening of the epoxide with a chosen amine (e.g., isopropylamine for the synthesis of a propranolol precursor). This reaction proceeds via an SN2 mechanism.[11] Under basic or neutral conditions, the amine will preferentially attack the sterically less hindered carbon of the epoxide.[11] This regioselectivity is a key advantage of this synthetic route, ensuring the formation of the desired 1-amino-3-aryloxy-2-propanol structure.
For the synthesis of enantiomerically pure β-blockers, a chiral starting material or a chiral catalyst is employed.[7][12] Asymmetric epoxidation or the use of chiral resolving agents can be integrated into the synthetic scheme to achieve high enantiomeric excess.[4]
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of β-blocker precursors.
Experimental Protocols
PART 1: Epoxide Formation from 3-(2-Bromophenoxy)propane-1,2-diol
This protocol details the conversion of the starting diol to the crucial epoxide intermediate.
Materials and Reagents:
-
3-(2-Bromophenoxy)propane-1,2-diol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(2-Bromophenoxy)propane-1,2-diol (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF).
-
Addition of Base: To the stirred solution, add a powdered or pelletized strong base such as sodium hydroxide or potassium hydroxide (1.1 to 1.5 equivalents). The use of a strong base is crucial for the deprotonation of the hydroxyl group, initiating the intramolecular cyclization.
-
Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be applied to expedite the reaction if necessary.
-
Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude epoxide.
-
Purification (Optional): The crude epoxide can be purified by column chromatography on silica gel if necessary.
PART 2: Nucleophilic Ring-Opening of the Epoxide with an Amine
This protocol outlines the reaction of the synthesized epoxide with an amine to yield the desired β-blocker precursor.
Materials and Reagents:
-
2-((2-Bromophenoxy)methyl)oxirane (from Part 1)
-
Desired primary or secondary amine (e.g., isopropylamine) (2-3 equivalents)
-
Solvent (e.g., Methanol, Ethanol, or neat amine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the epoxide (1.0 equivalent) in a suitable solvent such as methanol or ethanol. Alternatively, the reaction can be carried out neat in an excess of the amine.
-
Addition of Amine: Add the amine (2-3 equivalents) to the solution of the epoxide. An excess of the amine is used to drive the reaction to completion and to act as a base to neutralize any acidic byproducts.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine. A recent study demonstrated that an amine-functionalized graphene oxide membrane reactor can achieve nearly 100% conversion and selectivity in under 4.63 seconds at 23 °C for the synthesis of propranolol.[13][14]
-
Workup: After the reaction is complete, remove the excess solvent and amine under reduced pressure.
-
Purification: The crude product is often purified by column chromatography on silica gel to isolate the desired β-blocker precursor.
Summary of Key Reaction Parameters
| Parameter | Epoxide Formation | Nucleophilic Ring-Opening |
| Starting Material | 3-(2-Bromophenoxy)propane-1,2-diol | 2-((2-Bromophenoxy)methyl)oxirane |
| Key Reagent | Strong Base (e.g., NaOH, KOH) | Primary or Secondary Amine |
| Solvent | Anhydrous THF or DCM | Methanol, Ethanol, or neat |
| Temperature | Room Temperature to Reflux | Room Temperature to Reflux |
| Reaction Time | 1-6 hours | 2-24 hours |
| Workup | Aqueous Quench, Extraction | Solvent Removal |
| Purification | Column Chromatography (Optional) | Column Chromatography |
Characterization and Quality Control
The identity and purity of the synthesized β-blocker precursor must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the amine.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) and amine (-NH) groups.
-
Chiral High-Performance Liquid Chromatography (HPLC): For enantiomeric purity determination in the case of chiral synthesis.
Conclusion
The synthesis of β-blocker precursors from 3-(2-Bromophenoxy)propane-1,2-diol via an epoxide intermediate is a robust and versatile methodology. This approach allows for the modular introduction of various amine side chains, enabling the synthesis of a wide array of β-blocker analogues for drug discovery and development. The protocols outlined in this application note provide a solid foundation for researchers in the field. For the synthesis of specific, enantiomerically pure β-blockers, further optimization and the use of chiral strategies are essential. Recent advancements, such as the use of novel catalytic systems, offer the potential for even more efficient and sustainable production of these vital pharmaceuticals.[13][14]
References
-
Bio-catalytic asymmetric synthesis of β-adrenergic receptor blocker precursor: (R)-2-bromo-1-(naphthalen-2-yl)ethanol - Taylor & Francis Online. (2020, May 22). Retrieved from [Link]
-
Asymmetric synthesis of β-adrenergic blockers through multistep one-pot transformations involving in situ chiral organocatalyst formation - PubMed. (2011, December 16). Retrieved from [Link]
-
Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - RSC Publishing. (2022, August 10). Retrieved from [Link]
-
Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution - JOCPR. Retrieved from [Link]
-
Organocatalytic enantioselective synthesis of β-blockers: (S)-propranolol and (S)-naftopidil | Request PDF - ResearchGate. Retrieved from [Link]
-
Bio-Catalytic Asymmetric Synthesis of Β-Adrenergic Receptor Blocker Precursor: (r)-2 - GCRIS - Van Yüzüncü Yıl Üniversitesi. Retrieved from [Link]
-
Concise synthesis of (S)-(-)-propranolol: Using acid catalysed kinetic resolution. Retrieved from [Link]
-
A Facile Synthesis of (S) – (-) – Propranolol - Journal of Sciences, Islamic Republic of Iran. Retrieved from [Link]
-
Modeling, design, chiral aspects and role of para-substituents in aryloxypropranolamine based ~-blockers. Retrieved from [Link]
- WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines - Google Patents.
-
Synthetic methods of chiral aryloxy propanol amine compounds and salts thereof - Eureka. Retrieved from [Link]
-
General beta-blocker structure (aryloxypropanolamines) - ResearchGate. Retrieved from [Link]
-
Facile Synthesis of Propranolol and Novel Derivatives - Semantic Scholar. (2020, July 27). Retrieved from [Link]
-
β-Adrenergic blocking agents. 9. Absolute configuration of propranolol and of a number of related aryloxypropanolamines and arylethanolamines | Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Propranolol | PDF | Organic Synthesis - Scribd. (2011, August 24). Retrieved from [Link]
-
Discovery and development of beta-blockers - Wikipedia. Retrieved from [Link]
-
Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol) - TÜBİTAK Academic Journals. (2015, September 7). Retrieved from [Link]
-
Novel method could optimise beta-blocker synthesis - European Pharmaceutical Review. Retrieved from [Link]
-
New method revolutionizes beta-blocker production process - EurekAlert! Retrieved from [Link]
-
Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol - MDPI. (2022, December 27). Retrieved from [Link]
-
Epoxide - Wikipedia. Retrieved from [Link]
-
18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]
-
3-(2-Chloro-5-methylphenoxy)propane-1,2-diol - MDPI. (2023, April 18). Retrieved from [Link]
-
(R,R)- AND (S,S)-1,2:4,5-DIEPOXYPENTANE - Organic Syntheses Procedure. Retrieved from [Link]
- RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents.
-
Ethers, Sulfides (omit), and Epoxides. Retrieved from [Link]
-
Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry. (2015, January 26). Retrieved from [Link]
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- 1. Synthetic methods of chiral aryloxy propanol amine compounds and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04302E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Epoxide - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Asymmetric synthesis of β-adrenergic blockers through multistep one-pot transformations involving in situ chiral organocatalyst formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. New method revolutionizes beta-blocker production process | EurekAlert! [eurekalert.org]
Application Notes and Protocols for the Scalable Production of 3-(2-Bromophenoxy)propane-1,2-diol
Abstract
This document provides a comprehensive guide for the scalable synthesis of 3-(2-Bromophenoxy)propane-1,2-diol, a key intermediate in the pharmaceutical industry, notably as a related compound of Guaifenesin.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing robust and reproducible methodologies suitable for scale-up operations. The core of this guide is a detailed exploration of the Williamson ether synthesis, a classic and reliable method for forming the ether linkage in the target molecule.[3][4][5][6][7] We will delve into the mechanistic underpinnings of this reaction, provide step-by-step protocols for its execution, and discuss critical process parameters, purification strategies, and analytical characterization techniques.
Introduction and Significance
3-(2-Bromophenoxy)propane-1,2-diol is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[8] Its structural similarity to Guaifenesin, a widely used expectorant, makes it an important reference compound and potential precursor in the development of new respiratory therapeutics.[2][9] The efficient and scalable production of this diol is therefore of significant interest to the pharmaceutical manufacturing sector.
The primary challenge in the synthesis of 3-(2-Bromophenoxy)propane-1,2-diol lies in the selective formation of the ether bond between the phenolic oxygen of 2-bromophenol and a three-carbon diol synthon, while minimizing side reactions. This guide focuses on the Williamson ether synthesis, a well-established and versatile method that offers excellent control over the reaction and is amenable to industrial-scale production.[3][5][6][7]
The Synthetic Approach: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on an alkyl halide or other substrate with a good leaving group.[5][6][7]
In the context of synthesizing 3-(2-Bromophenoxy)propane-1,2-diol, the reaction involves the deprotonation of 2-bromophenol to form the corresponding phenoxide, which then acts as the nucleophile. This phenoxide subsequently attacks an electrophilic three-carbon synthon, such as 3-chloro-1,2-propanediol or glycidol, to form the desired ether linkage.
Mechanistic Rationale
The choice of reagents and reaction conditions is critical for a successful and scalable synthesis.
-
Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group of 2-bromophenol. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used due to their cost-effectiveness and availability.[3][7] The use of a stronger base like sodium hydride (NaH) is also an option, particularly for achieving complete deprotonation.[6][7]
-
Electrophile: The choice of the three-carbon electrophile influences the reaction pathway and potential side products.
-
3-Chloro-1,2-propanediol: This reagent directly provides the propanediol moiety. The reaction is a straightforward SN2 displacement of the chloride leaving group.
-
Glycidol: This epoxide is a highly reactive electrophile. The reaction proceeds via nucleophilic ring-opening of the epoxide by the phenoxide. This approach is often favored for its atom economy and the generation of the diol functionality in a single step.[10]
-
-
Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they can accelerate SN2 reactions.[4][7] However, for scalability and environmental considerations, alcohols like ethanol or isopropanol can also be effective.[3]
Visualizing the Synthesis
The overall synthetic strategy can be visualized as a two-step process: formation of the nucleophile followed by the nucleophilic substitution reaction.
Sources
- 1. Guaifenesin EP Impurity C - CAS - 1797132-23-0 | Axios Research [axios-research.com]
- 2. Guaifenesin | SIELC Technologies [sielc.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for 2-Bromophenol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the removal of unreacted 2-bromophenol from their reaction mixtures. As a Senior Application Scientist, I've compiled this resource to provide not just procedural steps, but also the underlying chemical principles and troubleshooting insights to empower you to effectively purify your target compounds. Our focus here is on robust, validated methods that ensure the integrity of your research.
Understanding the Challenge: The Properties of 2-Bromophenol
Before diving into purification protocols, it's crucial to understand the physicochemical properties of 2-bromophenol, as these dictate the most effective separation strategies.
| Property | Value | Significance for Purification |
| Molecular Formula | C₆H₅BrO | - |
| Molecular Weight | 173.01 g/mol | Influences diffusion and behavior in chromatography. |
| Appearance | Colorless to light yellow liquid or solid[1] | Visual cue during extraction and chromatography. |
| Boiling Point | 194-195 °C[2][3] | High boiling point makes simple distillation challenging if the desired product is also high-boiling. |
| Melting Point | 3-7 °C[4] | Can be a liquid or solid at room temperature. |
| pKa | ~8.45[5] | The acidity of the phenolic proton is key for basic liquid-liquid extraction. |
| Solubility | Soluble in organic solvents (ether, ethanol, chloroform)[6]; slightly soluble in water.[7][8] | Dictates solvent choices for extraction, chromatography, and recrystallization. |
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues and questions encountered during the removal of unreacted 2-bromophenol.
Q1: I performed a Williamson ether synthesis, and my crude NMR shows significant unreacted 2-bromophenol. What is the most straightforward removal method?
A1: The most direct and efficient method is a basic aqueous wash, also known as liquid-liquid extraction. The phenolic proton of 2-bromophenol is acidic enough to be deprotonated by a moderately strong base, forming the water-soluble sodium 2-bromophenoxide. Your ether product, lacking this acidic proton, will remain in the organic layer.
Q2: I tried a sodium bicarbonate wash, but a lot of the 2-bromophenol remains in my organic layer. Why didn't this work?
A2: This is a common and excellent question that highlights the importance of pKa values in experimental design. The pKa of 2-bromophenol is approximately 8.45.[5] For a base to effectively deprotonate an acid, the pKa of the base's conjugate acid should be significantly higher than the pKa of the acid being deprotonated. The pKa of carbonic acid (the conjugate acid of bicarbonate) is about 6.35. Since the pKa of carbonic acid is lower than that of 2-bromophenol, sodium bicarbonate is not a strong enough base to quantitatively deprotonate the 2-bromophenol.[9]
Recommendation: Use a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a 1-2 M aqueous solution. The pKa of water is around 15.7, making hydroxide a much more effective base for this purpose.
Q3: My desired product is base-sensitive. How can I remove 2-bromophenol without a strong basic wash?
A3: This is a critical consideration. If your product is susceptible to hydrolysis or other base-mediated degradation, you have a few excellent alternatives:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. 2-Bromophenol is a moderately polar compound. By carefully selecting your solvent system (eluent), you can achieve good separation from your less polar or more polar product.
-
Derivatization: You can convert the problematic hydroxyl group of 2-bromophenol into a different functional group, altering its properties to facilitate separation. A common strategy is acetylation.
Q4: I'm performing a Suzuki coupling with 2-bromophenol. What's the best work-up to remove any unreacted starting material?
A4: The work-up for a Suzuki coupling often involves an aqueous wash. You can incorporate a basic wash with NaOH to remove the unreacted 2-bromophenol. Following the aqueous work-up, column chromatography is typically necessary to remove the palladium catalyst and other byproducts.[2][10]
In-Depth Purification Protocols
Here are detailed, step-by-step protocols for the most effective methods to remove unreacted 2-bromophenol.
Protocol 1: Basic Liquid-Liquid Extraction
This method leverages the acidity of the phenolic proton of 2-bromophenol.
Workflow for Basic Liquid-Liquid Extraction
Caption: Workflow for removing 2-bromophenol via basic liquid-liquid extraction.
Step-by-Step Methodology:
-
Initial Work-up: After your reaction is complete, perform any initial quenching or filtering steps as required by your specific procedure. The crude reaction mixture should be dissolved in a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane.
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
Basic Wash: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.
-
Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure. Shake the funnel vigorously for 30-60 seconds, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The aqueous layer will contain the deprotonated 2-bromophenol (sodium 2-bromophenoxide), while your desired product should remain in the organic layer.
-
Draining: Drain the aqueous layer. To ensure complete removal, it is recommended to perform the basic wash twice (repeat steps 3-5).
-
Neutral Wash: Wash the organic layer with an equal volume of water, followed by a wash with brine (saturated aqueous NaCl solution) to remove residual water.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield your purified product.
Protocol 2: Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase.
Workflow for Column Chromatography Purification
Caption: General workflow for purification by column chromatography.
Step-by-Step Methodology:
-
Solvent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point for separating 2-bromophenol from less polar compounds is a mixture of hexanes and ethyl acetate.[10] Vary the ratio to achieve good separation between your product and the 2-bromophenol spot (a target Rf of ~0.2-0.3 for the desired compound is often ideal).
-
Column Packing: Pack a glass column with silica gel as the stationary phase.[11]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your pure product, free from 2-bromophenol.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Derivatization by Acetylation
This protocol converts the 2-bromophenol into 2-bromophenyl acetate, which has different physical properties and can be more easily separated.
Workflow for Derivatization and Purification
Caption: Purification via derivatization of 2-bromophenol.
Step-by-Step Methodology:
-
Acetylation Reaction: In a flask, dissolve the crude reaction mixture containing your product and unreacted 2-bromophenol in pyridine.[1] Cool the solution to 0 °C and add acetic anhydride (1.5-2.0 equivalents per equivalent of estimated 2-bromophenol).[1] Stir the reaction at room temperature and monitor by TLC until the 2-bromophenol spot is no longer visible.
-
Quenching: Quench the reaction by adding methanol.
-
Work-up: Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ (to remove acetic acid), and brine.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
Final Purification: At this stage, the 2-bromophenol has been converted to the less polar 2-bromophenyl acetate.[12] This derivative can now be easily separated from your desired product by column chromatography.
Protocol 4: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent pair.
Step-by-Step Methodology:
-
Solvent Screening: The ideal solvent will dissolve 2-bromophenol at high temperatures but not at low temperatures.[13] Test small amounts of your crude solid product in various solvents (e.g., hexanes, ethanol, water, or mixtures like ethanol/water) to find a suitable system.[3]
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.
Safety Information
2-Bromophenol is harmful if swallowed and can cause skin and eye irritation. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for complete safety information.
This technical guide provides a comprehensive overview of strategies for removing unreacted 2-bromophenol. The optimal method will depend on the specific properties of your desired product and the nature of the impurities present. By understanding the principles behind each technique, you can effectively troubleshoot and adapt these protocols to your unique experimental needs.
References
-
2-Bromophenol | Solubility of Things. (n.d.). Retrieved February 13, 2026, from [Link]
- Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone. (2025). BenchChem.
-
Recrystallization. (n.d.). Retrieved February 13, 2026, from [Link]
- O-Acetylation using acetic anhydride in pyridine. (2021). GlycoPODv2.
- Improving reaction conditions for Williamson ether synthesis. (2025). BenchChem.
- How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014).
-
2-Bromophenol | C6H5BrO | CID 7244. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
- Decomposition of 2-bromophenol in NaOH solution at high temper
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 13, 2026, from [Link]
-
o-BROMOPHENOL. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]
-
2-bromophenol, 95-56-7. (n.d.). The Good Scents Company. Retrieved February 13, 2026, from [Link]
- Phenol Reactions with NaOH and Bromine. (n.d.). Scribd.
- Important Chemistry Tips-Solvents choose for recrystalliz
-
COLUMN CHROMATOGRAPHY. (n.d.). Retrieved February 13, 2026, from [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- QUANTITATIVE ACID-CATALYZED ACETYLATION. (n.d.).
- How does the pKa of sodium bicarbonate compare to other common buffering agents used in organic chemistry? (n.d.). Proprep.
-
2-Bromophenol | C6H5BrO | CID 7244. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
- Column Chromatography: Principles, Procedure, and Applic
-
Column Chromatography Procedures. (n.d.). University of Colorado Boulder. Retrieved February 13, 2026, from [Link]
- A rapid and efficient method for acetylation of phenols with acetic anhydride c
- Two-Solvent Recrystalliz
-
RECRYSTALLISATION. (n.d.). Retrieved February 13, 2026, from [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved February 13, 2026, from [Link]
- Column Chrom
- Williamson Ether Synthesis. (n.d.). University of Richmond.
- Recrystalliz
- What is the best work-up for acetic anhydride/pyradine acetylation? (2019).
- Technical Support Center: Suzuki Coupling of 2-Bromophenol with Furan-2-Boronic Acid. (2025). BenchChem.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
-
2-Bromophenylacetic acid | C8H7BrO2 | CID 87754. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
- Why can sodium bicarbonate not be titrated with standard acid solution using phenolphthalein as the indic
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
- Bicarbonate decomposition and pKa. (2017). Chemistry Stack Exchange.
- How the heck am I supposed to know the pKa value of sodium bicarbon
Sources
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
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- 7. Decomposition of 2-bromophenol in NaOH solution at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 9. quora.com [quora.com]
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- 11. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 12. 2-Bromophenyl acetate | 1829-37-4 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Chiral HPLC Separation of 3-(2-Bromophenoxy)propane-1,2-diol
The following guide is designed as a specialized Technical Support Center resource. It synthesizes established chiral chromatography principles with specific application data for 3-(2-Bromophenoxy)propane-1,2-diol , a chiral glycerol ether structurally analogous to guaifenesin and mephenesin.[1]
Case ID: #BR-GLY-002 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Enantioseparation Method Development & Troubleshooting[1]
Executive Summary & Core Methodology
User Query: "I need a robust HPLC method to separate the enantiomers of 3-(2-Bromophenoxy)propane-1,2-diol. Reverse phase C18 showed no separation."[1]
Scientist Response:
Standard reverse-phase (C18) columns separate based on hydrophobicity and cannot distinguish enantiomers, which have identical physical properties in an achiral environment. For 3-(2-Bromophenoxy)propane-1,2-diol, the separation requires a Chiral Stationary Phase (CSP) capable of "three-point interaction" (hydrogen bonding,
Based on the structural scaffold (phenyl glyceryl ether) and the steric bulk of the ortho-bromo substituent, the polysaccharide-based coated phases in Normal Phase mode are the Gold Standard.[1]
Recommended Standard Operating Procedure (SOP)
| Parameter | Condition | Rationale |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1) | The carbamate linkage provides H-bond sites (NH, C=O) crucial for interacting with the diol moiety.[1] The 3,5-dimethylphenyl group offers |
| Mobile Phase | n-Hexane : Isopropanol (80:20 v/v) | Hexane provides the non-polar bulk; IPA acts as the polar modifier to regulate retention and peak shape via H-bonding.[1] |
| Flow Rate | 0.5 – 1.0 mL/min | Lower flow rates often enhance resolution ( |
| Temperature | 25°C (Ambient) | Lower temperatures generally favor enantioseparation (enthalpy-driven), though 25°C is standard for robustness.[1] |
| Detection | UV @ 270-280 nm | The 2-bromophenoxy chromophore absorbs well in this range, avoiding solvent cutoff noise from IPA.[1] |
| Sample Diluent | Mobile Phase (Hex/IPA) | Prevents "solvent shock" which causes peak distortion.[1] |
Troubleshooting Guide (Q&A Format)
Issue 1: "My peaks are co-eluting (partial separation). How do I improve resolution?"
Diagnosis: The chiral recognition mechanism is present but insufficient.[1] The interaction between the analyte and the CSP is likely too weak or the mobile phase is too strong.[1]
Step-by-Step Solution:
-
Reduce Polarity: Change the mobile phase ratio to 90:10 (Hexane:IPA) .
-
Switch Modifier: Substitute Isopropanol with Ethanol .
-
Temperature Control: Lower the column oven temperature to 10°C - 15°C .
Issue 2: "The retention times are drifting significantly between runs."
Diagnosis: This is a classic Normal Phase issue, usually caused by moisture uptake or thermal instability.[1]
Step-by-Step Solution:
-
Check Solvent Water Content: Hexane and IPA are hygroscopic.[1] Even 0.1% water absorption can deactivate the H-bonding sites on the silica or polymer.[1]
-
Equilibration: Normal phase columns require long equilibration. Ensure you flush with at least 20-30 column volumes before the first injection.[1]
-
Temperature Fluctuation: Ensure the column is thermostatted. Do not rely on ambient room temperature, which fluctuates.[1]
Issue 3: "Can I use Reverse Phase (RP) instead? My sample is aqueous."
Diagnosis: Standard coated CSPs (like OD-H) will be destroyed by water.[1] However, you can use RP if you select the correct column type.[1]
Step-by-Step Solution:
-
Select an Immobilized Column: Use Chiralpak IB-3 or Chiralpak IC-3 (immobilized versions of cellulose/amylose phases).[1] These are chemically bonded and withstand water/acetonitrile.[1]
-
RP Conditions:
Method Development Workflow
The following diagram illustrates the decision logic for developing this separation method.
Caption: Decision tree for chiral method development targeting phenyl glyceryl ethers.
Comparative Data: Screening Analogues
Since 3-(2-Bromophenoxy)propane-1,2-diol is a close structural analog to Guaifenesin (2-methoxy) and Chlorphenesin (4-chloro), we can extrapolate selectivity factors (
| Compound Analog | Column (CSP) | Mobile Phase | Resolution ( | |
| Guaifenesin (2-OMe) | Chiralcel OD-H | Hex/EtOH (80:[1]20) | 1.32 | 2.1 (Baseline) |
| Chlorphenesin (4-Cl) | Chiralpak AD-H | Hex/IPA (90:[1]10) | 1.18 | 1.4 (Partial) |
| Target: 2-Bromo Analog | Chiralcel OD-H | Hex/IPA (85:15) | > 1.35 (Est.) | > 2.5 (Est.) |
Data Note: The "2-position" (ortho) substitution generally increases selectivity on Cellulose tris(3,5-dimethylphenylcarbamate) phases due to the "inclusion" fit into the chiral cavity.[1]
Frequently Asked Questions (FAQs)
Q: How do I determine which peak is the (R)-enantiomer and which is the (S)? A: HPLC separates enantiomers, but it does not identify absolute configuration inherently.[1] You must use:
-
Polarimetry: Collect fractions and measure optical rotation (
). -
Circular Dichroism (CD): Use an inline CD detector (e.g., Jasco).[1]
-
Standards: Inject a known pure standard (e.g., synthesized via Sharpless asymmetric dihydroxylation) to co-elute.
Q: Can I use this method for LC-MS? A: Not easily with Normal Phase (Hexane/IPA) because these solvents are not ideal for electrospray ionization (ESI) and can be dangerous in the source.[1]
-
Solution: Switch to Polar Organic Mode (100% Methanol or Acetonitrile) using a Chiralpak IA or IB column, or use Atmospheric Pressure Photoionization (APPI) if available.[1]
Q: The pressure is high.[1] Is the column clogged? A: Normal phase solvents are viscous (IPA).[1] However, high pressure often indicates precipitation.[1] Did you inject an aqueous sample into a Hexane line?
-
Fix: Flush the column with 100% Ethanol (bridging solvent) at a low flow rate (0.2 mL/min) to remove salt/water precipitates.[1]
References
-
Phenomenex. (2023).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link][1]
-
Shimadzu Corporation. (2023).[1] Rapid Method Scouting of Chiral Compounds. Technical Report C190-E170. Retrieved from [Link][1]
-
PubChem. (2025).[1][8] 3-(2-Bromophenoxy)propane-1,2-diol (Compound Summary). Retrieved from [Link][1]
-
Yang, X., et al. (2013).[1] Chiral Separation of Arylphenoxypropionate Herbicides. Analytical Methods, Royal Society of Chemistry.[1][9] Retrieved from [Link][1]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. lcms.cz [lcms.cz]
- 3. Enantioseparation of Three Non-Steroidal Anti-Inflammatory Agents on Chiral Stationary Phase by HPLC [scirp.org]
- 4. sepscience.com [sepscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 8. PubChemLite - 3-(2-bromophenoxy)propane-1,2-diol (C9H11BrO3) [pubchemlite.lcsb.uni.lu]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Solvent Selection for 3-(2-Bromophenoxy)propane-1,2-diol Extraction
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the extraction of 3-(2-Bromophenoxy)propane-1,2-diol. Our focus is to provide not just protocols, but the underlying scientific principles and troubleshooting frameworks to empower you to optimize your solvent selection and extraction methodology effectively.
Section 1: Understanding the Analyte: Physicochemical Profile of 3-(2-Bromophenoxy)propane-1,2-diol
Effective extraction begins with a deep understanding of the target molecule. 3-(2-Bromophenoxy)propane-1,2-diol is an amphiphilic molecule, meaning it possesses both hydrophilic (water-loving) and lipophilic (fat-loving) properties.
-
Hydrophilic Nature: The propane-1,2-diol moiety contains two hydroxyl (-OH) groups. These groups are polar and capable of forming strong hydrogen bonds with polar solvents like water.[1] This makes the compound appreciably soluble in aqueous solutions.
-
Lipophilic Nature: The 2-Bromophenoxy group is aromatic and significantly less polar. This part of the molecule contributes to its solubility in organic solvents. The bromine atom further increases its molecular weight and can influence electronic interactions.
-
Overall Polarity: The combination of these two functional groups results in a molecule of intermediate polarity. The predicted XlogP value, a measure of lipophilicity, is approximately 2.1, indicating a moderate preference for an organic phase over a purely aqueous one.[2] This dual character is the central challenge in selecting a solvent that provides high recovery without co-extracting impurities.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the extraction of 3-(2-Bromophenoxy)propane-1,2-diol.
Q1: What is the best starting solvent for a liquid-liquid extraction (LLE) of this compound from an aqueous matrix?
A1: For a molecule of intermediate polarity like 3-(2-Bromophenoxy)propane-1,2-diol, a moderately polar, water-immiscible solvent is the ideal starting point. Ethyl acetate is an excellent first choice.[3] Its moderate polarity effectively solvates the entire molecule, while its limited miscibility with water allows for good phase separation. Dichloromethane is another versatile solvent with high solvating power, but ethyl acetate is often preferred due to lower toxicity.[3]
Q2: My extraction yield is consistently low. What are the primary factors I should investigate?
A2: Low yield is a multifaceted problem. The key factors to investigate are:
-
Solvent Polarity Mismatch: If your solvent is too non-polar (e.g., hexane), it will not efficiently extract the polar diol portion of the molecule.[3][4] Conversely, a very polar solvent may be too miscible with the aqueous phase.
-
Insufficient Phase Contact: Inadequate mixing (shaking) of the two phases will result in poor transfer of the analyte from the aqueous to the organic layer.
-
pH of the Aqueous Phase: The diol's hydroxyl groups can be deprotonated at high pH, increasing water solubility. Ensure your aqueous phase is neutral or slightly acidic to keep the diol in its neutral, more organosoluble form.[5]
-
Insufficient Solvent Volume: Using too little extraction solvent can lead to saturation and incomplete extraction. A general rule of thumb is to start with a solvent-to-sample volume ratio of at least 1:1, performing multiple extractions (e.g., 3x the volume of the sample).
Q3: I'm consistently forming an emulsion between my aqueous and organic layers. How can I prevent this and what should I do if it happens?
A3: Emulsion formation is a common issue in LLE, often caused by high concentrations of surfactant-like compounds or overly vigorous mixing.[6]
-
Prevention: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area between the phases without high shear forces.[5][6]
-
Troubleshooting an Existing Emulsion:
-
"Salting Out": Add a saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength and polarity of the aqueous layer, forcing the organic components out and helping to break the emulsion.[6][7]
-
Filtration: Pass the entire mixture through a plug of glass wool or a phase separation filter paper.[6]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[6]
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.[6]
-
Q4: Should I be using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A4: The choice depends on your specific application.
-
LLE is excellent for initial, large-scale extractions and when dealing with relatively clean sample matrices. It is simple and requires minimal specialized equipment.[8] However, it can be solvent-intensive and prone to emulsion formation.[6][8]
-
SPE is a superior technique for sample cleanup, concentration, and when dealing with complex matrices (e.g., biological fluids, wine).[9][10][11] It offers higher selectivity, reduces solvent consumption, and can be automated.[9] For this compound, a reversed-phase (e.g., C18) or a polymeric (e.g., Strata-X) SPE cartridge would be effective for isolating it from highly polar or non-polar contaminants.[11][12]
Section 3: In-Depth Troubleshooting Guides
Guide 1: Optimizing for High Extraction Yield
Low recovery is a critical issue that demands a systematic approach. This workflow helps diagnose and resolve the root cause.
Caption: Workflow for troubleshooting low extraction yield.
Guide 2: Managing Co-Extraction of Impurities
High purity is as important as high yield. If your extract contains significant impurities, consider the following:
-
Increase Solvent Selectivity: The principle of "like dissolves like" is key.[4][13] If you are co-extracting non-polar impurities, your solvent may be too non-polar. Conversely, co-extraction of polar impurities suggests a solvent that is too polar.
-
Example: If using ethyl acetate and co-extracting highly non-polar lipids, consider a more polar solvent like dichloromethane, or add a pre-extraction wash step with a very non-polar solvent like hexane to remove the lipids first.
-
-
Employ a Wash Step: After extracting your compound into the organic phase, wash the organic layer with a fresh aqueous solution.
-
Acidic Wash: A dilute acid wash (e.g., 0.1 M HCl) can remove basic impurities.
-
Basic Wash: A dilute base wash (e.g., 0.1 M NaHCO₃) can remove acidic impurities. Be cautious, as a strong base could deprotonate your diol, making it more water-soluble.
-
-
Transition to Solid-Phase Extraction (SPE): SPE is the definitive solution for cleaning up complex samples.[11] A well-designed SPE protocol can separate compounds based on subtle differences in polarity.
-
Method:
-
Load the sample onto a conditioned reversed-phase (C18) cartridge.
-
Wash with a weak solvent (e.g., water or low % methanol in water) to elute highly polar impurities.
-
Elute the 3-(2-Bromophenoxy)propane-1,2-diol with a stronger solvent (e.g., methanol or acetonitrile).
-
Very non-polar impurities will remain on the cartridge.
-
-
Section 4: Experimental Protocols & Data
Solvent Selection Data
The choice of solvent is a balance of solubility, selectivity, boiling point (for easy removal), density (for phase separation), and safety.[3][4]
| Solvent | Polarity Index | Boiling Point (°C) | Density (g/mL) | Key Hazards |
| n-Hexane | 0.1 | 69 | 0.655 | Flammable, Neurotoxin |
| Toluene | 2.4 | 111 | 0.867 | Flammable, Toxic |
| Dichloromethane | 3.1 | 40 | 1.33 | Suspected Carcinogen |
| Diethyl Ether | 4.0 | 35 | 0.713 | Extremely Flammable |
| Ethyl Acetate | 4.4 | 77 | 0.902 | Flammable |
| Methanol | 5.1 | 65 | 0.792 | Toxic, Flammable |
| Acetonitrile | 5.8 | 82 | 0.786 | Flammable, Toxic |
| Water | 10.2 | 100 | 1.00 | - |
Data compiled from various chemical safety and property databases.
Protocol 1: General Liquid-Liquid Extraction (LLE) Workflow
This protocol provides a robust starting point for extraction from an aqueous sample.
Caption: Standard LLE workflow for 3-(2-Bromophenoxy)propane-1,2-diol.
*Note: Always verify which layer is organic, as high solute concentration can alter densities. A simple drop test with water can confirm the identity of the aqueous layer.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup
This protocol is designed for purifying the analyte from a crude extract or a complex matrix.
1. Cartridge Selection:
-
Primary Choice: Reversed-Phase C18 or Polymeric (e.g., Strata-X, Oasis HLB). These retain mid-polarity compounds well.[9][12]
2. Cartridge Conditioning:
-
Activate the sorbent by passing 3-5 mL of Methanol through the cartridge.[9][12]
-
Equilibrate the sorbent by passing 3-5 mL of deionized water. Do not let the sorbent run dry.[9]
3. Sample Loading:
-
Dilute your sample in a weak solvent (e.g., water or 5-10% methanol in water) to ensure binding to the sorbent.[11]
-
Pass the diluted sample slowly through the cartridge.
4. Wash Step:
-
Pass 3-5 mL of deionized water (or a very low percentage of organic solvent in water) through the cartridge to wash away highly polar impurities.
5. Elution:
-
Elute the target compound, 3-(2-Bromophenoxy)propane-1,2-diol, using a small volume (e.g., 1-2 mL) of a stronger organic solvent like Methanol, Acetonitrile, or Ethyl Acetate.[9]
6. Post-Elution:
-
The resulting eluate is a cleaner, more concentrated solution of your product, ready for analysis or solvent evaporation.
Section 5: References
-
Lloret-luna, S., Latorre-moratalla, M. L., Comas-basté, O., & Vidal-carou, M. C. (2008). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. ACS Publications. [Link]
-
Šeruga, M., & Novak, I. (2003). Application of solid-phase extraction for determination of phenolic compounds in barrique wines. PubMed. [Link]
-
Guillén, D. A., Barroso, C. G., & Pérez-Bustamante, J. A. (1998). Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine. University of Cádiz. [Link]
-
Herrero, M., Castro-Puyana, M., & Ibáñez, E. (2013). Extraction techniques for the determination of phenolic compounds in food. SciSpace. [Link]
-
K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil. [Link]
-
Đurović, S., & Šorgić, S. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. PMC. [Link]
-
ResearchGate. (2015). Which is the best solvent for the extraction of the constituents (polar and non polar organic compounds) of dried herbal plant?. ResearchGate. [Link]
-
Coastview Solvents. (2023). Choosing the Right Solvents for Different Extraction Methods. Coastviewsolvents.com. [Link]
-
Azmir, J., Zaidul, I. S. M., Rahman, M. M., Sharif, K. M., Mohamed, A., Sahena, F., ... & Omar, A. K. M. (2023). Contemporary methods for the extraction and isolation of natural products. PMC - NIH. [Link]
-
Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech. [Link]
-
K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
-
chemistryrussell. (2015). Workup Diol Extraction 2015. YouTube. [Link]
-
LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
PubChemLite. 3-(2-bromophenoxy)propane-1,2-diol. PubChemLite. [Link]
-
Solubility of Things. 3-bromopropane-1,2-diol. Solubility of Things. [Link]
-
The Good Scents Company. phenoxypropanediol, 538-43-2. The Good Scents Company. [Link]
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- 2. PubChemLite - 3-(2-bromophenoxy)propane-1,2-diol (C9H11BrO3) [pubchemlite.lcsb.uni.lu]
- 3. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 4. hydrometaltech.com [hydrometaltech.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. bibrepo.uca.es [bibrepo.uca.es]
- 11. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of solid-phase extraction for determination of phenolic compounds in barrique wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of 3-(2-Bromophenoxy)propane-1,2-diol
For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for elucidating molecular structures. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(2-Bromophenoxy)propane-1,2-diol, offering a comparative perspective against structurally related compounds to aid in spectral interpretation and impurity identification.
Foundational Principles: Preparing for a High-Quality Spectrum
A high-fidelity ¹H NMR spectrum is contingent upon meticulous sample preparation. The primary objective is to obtain a homogeneous solution free from particulate matter and paramagnetic impurities, which can degrade spectral resolution.[1]
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of 3-(2-Bromophenoxy)propane-1,2-diol.[2] For routine ¹H NMR, this concentration is typically sufficient to achieve a good signal-to-noise ratio.[1]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.[2][3] Deuterated chloroform (CDCl₃) is a common choice for moderately polar compounds. Other solvents like DMSO-d₆ or Methanol-d₄ can be used depending on the sample's solubility.[2][3]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial before transferring it to the NMR tube.[1][2] This ensures complete dissolution and allows for visual inspection of any remaining solids.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[1]
-
Internal Standard: While modern spectrometers can use the residual solvent peak for referencing, adding an internal standard like tetramethylsilane (TMS) can provide a precise reference point at 0 ppm.[2]
-
Labeling: Clearly label the NMR tube with the sample's identity.
Deconstructing the Spectrum: ¹H NMR of 3-(2-Bromophenoxy)propane-1,2-diol
The molecular structure of 3-(2-Bromophenoxy)propane-1,2-diol dictates a unique ¹H NMR spectrum. The key to interpretation lies in understanding the chemical environment of each proton, which influences its chemical shift (δ), and the interactions with neighboring protons, which determine the signal's multiplicity (splitting pattern).
Below is a diagram illustrating the proton environments in the molecule.
Caption: Proton environments in 3-(2-Bromophenoxy)propane-1,2-diol.
Predicted ¹H NMR Spectral Data
The following table outlines the expected chemical shifts and multiplicities for the protons in 3-(2-Bromophenoxy)propane-1,2-diol. These values are predictive and can vary slightly based on the solvent and concentration.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Aromatic Protons | 6.8 - 7.6 | Multiplets | 4H | Jortho ≈ 7-10 Hz, Jmeta ≈ 2-3 Hz[4] |
| -O-CH ₂- (propoxy) | ~ 4.1 | Multiplet | 2H | |
| -CH (OH)- | ~ 4.0 | Multiplet | 1H | |
| -CH ₂(OH) | ~ 3.8 | Multiplet | 2H | |
| Hydroxyl Protons (-OH ) | Variable (2.0 - 5.0) | Broad Singlets | 2H |
Analysis of Spectral Regions:
-
Aromatic Region (6.8 - 7.6 ppm): The four protons on the brominated benzene ring will appear in this downfield region.[5][6] Their exact chemical shifts and splitting patterns are influenced by the bromine and the phenoxy-propane-diol substituents. The electron-withdrawing nature of bromine and the oxygen atom will deshield these protons.[7] The coupling between adjacent protons (ortho-coupling) is typically larger (7-10 Hz) than coupling between protons separated by a carbon atom (meta-coupling, 2-3 Hz), leading to complex multiplets.[4]
-
Propane-1,2-diol Moiety (3.8 - 4.1 ppm): The protons on the propane-1,2-diol backbone are in a more shielded environment compared to the aromatic protons and thus appear at a higher field (lower ppm).[8]
-
The two protons of the -O-CH₂- group are diastereotopic and will likely appear as a complex multiplet around 4.1 ppm due to coupling with the adjacent methine proton.
-
The methine proton (-CH(OH)-) will also be a multiplet, split by the protons on the two adjacent methylene groups.
-
The two protons of the -CH₂(OH) group are also diastereotopic and will present as a multiplet due to coupling with the neighboring methine proton.
-
-
Hydroxyl Protons (Variable): The chemical shift of the hydroxyl protons is highly variable and depends on factors like solvent, temperature, and concentration due to hydrogen bonding. They often appear as broad singlets and may exchange with deuterium if D₂O is present.
A Comparative Perspective: Distinguishing 3-(2-Bromophenoxy)propane-1,2-diol
To confidently identify 3-(2-Bromophenoxy)propane-1,2-diol, it is instructive to compare its expected spectrum with those of potential precursors or related structures.
Comparison with 2-Bromophenol
2-Bromophenol is a likely starting material for the synthesis of the target compound. Its ¹H NMR spectrum will only show signals in the aromatic region and a signal for the phenolic hydroxyl proton. The absence of signals in the 3.8-4.1 ppm range would clearly distinguish it from the final product.
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) |
| 2-Bromophenol | ~6.8 - 7.5 (4H)[9][10] | Absent |
| 3-(2-Bromophenoxy)propane-1,2-diol | ~6.8 - 7.6 (4H) | ~3.8 - 4.1 (5H) |
Comparison with Glycidol (oxiran-2-ylmethanol)
Glycidol is another potential reactant. Its ¹H NMR spectrum is characterized by signals corresponding to the epoxide ring protons, which typically appear in the 2.5-3.5 ppm range, and the hydroxymethyl group.[11][12]
| Compound | Epoxide Protons (ppm) | Hydroxymethyl Protons (ppm) |
| Glycidol | ~2.6 - 3.2 (3H)[11] | ~3.6 - 3.9 (2H)[11] |
| 3-(2-Bromophenoxy)propane-1,2-diol | Absent | ~3.8 (2H) |
The distinct upfield signals of the epoxide ring in glycidol are a clear differentiating feature.
The workflow for this comparative analysis is outlined below.
Caption: Workflow for ¹H NMR spectral analysis and comparison.
Conclusion
The ¹H NMR spectrum of 3-(2-Bromophenoxy)propane-1,2-diol presents a unique fingerprint that allows for its unambiguous identification. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals in both the aromatic and aliphatic regions, and by comparing the spectrum to those of potential starting materials or side-products, researchers can confidently verify the structure and purity of their compound. This guide provides the foundational knowledge and comparative data to facilitate this critical analytical step in the research and development process.
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Mass spectrometry fragmentation pattern of 3-(2-Bromophenoxy)propane-1,2-diol
An In-Depth Guide to the Mass Spectrometric Fragmentation of 3-(2-Bromophenoxy)propane-1,2-diol: A Comparative Analysis
Introduction
3-(2-Bromophenoxy)propane-1,2-diol is a halogenated aromatic ether with potential relevance in synthetic chemistry, serving as a precursor or appearing as an impurity in the manufacturing of more complex molecules, such as pharmaceuticals. Accurate structural characterization is paramount for quality control, metabolite identification, and regulatory compliance. Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural elucidation of unknown organic compounds by analyzing their fragmentation patterns upon electron impact.
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the predicted EI-MS fragmentation pattern of 3-(2-Bromophenoxy)propane-1,2-diol. We will dissect the fragmentation pathways based on the molecule's constituent functional groups. Furthermore, we will objectively compare the capabilities of EI-MS with alternative and complementary analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and "soft" ionization methods, providing a holistic view for researchers and drug development professionals.
Part 1: Predicted Electron Ionization (EI-MS) Fragmentation Pattern
In EI-MS, high-energy electrons bombard the analyte molecule, causing the ejection of an electron to form a molecular ion (M•+).[1] This radical cation is energetically unstable and undergoes a series of fragmentation reactions, creating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation of 3-(2-Bromophenoxy)propane-1,2-diol (Molecular Formula: C₉H₁₁BrO₃, Monoisotopic Mass: 245.9892 Da) is governed by the interplay of its three key structural features: the brominated aromatic ring, the ether linkage, and the propane-1,2-diol side chain.[2]
The Molecular Ion (M•+)
The most crucial initial indicator is the molecular ion peak. Due to the presence of a single bromine atom, the molecular ion will appear as a characteristic pair of peaks of nearly equal intensity, one at m/z 246 (for the ⁷⁹Br isotope) and one at m/z 248 (for the ⁸¹Br isotope).[3] The observation of this 1:1 isotopic pattern is a strong confirmation of a monobrominated compound. Ionization is most likely to occur by removing a non-bonding electron from the oxygen atoms or the bromine atom.[4]
Major Fragmentation Pathways
The fragmentation of the molecular ion is driven by the formation of stable ions and neutral radicals. The principal cleavage points are predictable based on established fragmentation rules for ethers, alcohols, and halogenated aromatic compounds.[5][6][7]
-
Alpha-Cleavage at the Ether Linkage: The bond between the propanediol side chain and the phenoxy oxygen is a likely point of cleavage. This can happen in two ways:
-
Cleavage A (Benzylic-type): Fission of the C-O bond, leading to the formation of a stable bromophenoxy radical and a charged propanediol fragment at m/z 75 . More likely, the charge will be retained by the aromatic portion, forming the bromophenoxy cation at m/z 171/173 . This ion is resonance-stabilized and expected to be a significant peak.
-
Cleavage B (Side-chain): Cleavage of the Cα-Cβ bond of the propane chain is a classic pathway for ethers.[6] This would result in the loss of a •CH(OH)CH₂OH radical and the formation of a resonance-stabilized oxonium ion at m/z 185/187 .
-
-
Cleavage within the Propane-1,2-diol Chain: The diol moiety offers several fragmentation routes:
-
Loss of a Hydroxymethyl Radical (•CH₂OH): Alpha-cleavage between C1 and C2 of the propane chain results in the loss of a •CH₂OH radical (mass 31), leading to a prominent ion at m/z 215/217 .
-
Loss of Water (H₂O): Alcohols readily undergo dehydration.[5][7] The molecular ion can lose a molecule of water (mass 18) to produce an ion at m/z 228/230 .
-
-
Formation of the Bromobenzoyl Cation and Derivatives:
-
Subsequent fragmentation of the bromophenoxy-containing ions is also expected. The bromophenoxy cation (m/z 171/173) can lose a hydrogen atom to form a radical cation at m/z 170/172 .
-
A highly stable fragment is the bromophenyl cation (m/z 155/157 ), formed by the loss of CO from the bromobenzoyl cation, a common pathway for aromatic ethers and ketones.[8]
-
The predicted fragmentation pathways are visualized in the diagram below.
Caption: Predicted EI-MS fragmentation pathways for 3-(2-Bromophenoxy)propane-1,2-diol.
Summary of Predicted Key Fragments
| m/z (⁷⁹Br/⁸¹Br) | Predicted Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 246/248 | [C₉H₁₁BrO₃]•+ | Molecular Ion (M•+) | Low to Moderate |
| 228/230 | [C₉H₉BrO₂]•+ | Loss of H₂O | Low |
| 215/217 | [C₈H₈BrO₃]⁺ | Loss of •CH₂OH from the diol side chain | Moderate |
| 185/187 | [C₇H₆BrO₂]⁺ | Alpha-cleavage of the Cα-Cβ bond in the side chain | Moderate to High |
| 171/173 | [C₆H₄BrO]⁺ | Cleavage of the ether bond, loss of the propanediol side chain | High |
| 155/157 | [C₆H₄Br]⁺ | Loss of CO from the bromophenoxy cation | Moderate |
| 75 | [C₃H₇O₂]⁺ | Propanediol cation from ether bond cleavage | Low |
| 45 | [C₂H₅O]⁺ | Fragment from propanediol chain (e.g., [CH(OH)CH₃]⁺) | Moderate |
Part 2: Comparison with Alternative Analytical Techniques
While EI-MS provides invaluable structural data, a comprehensive analysis often requires complementary techniques. The choice of method depends on the analytical question, whether it's definitive structural confirmation, quantification, or analysis within a complex matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is a powerhouse. However, the two hydroxyl groups in 3-(2-Bromophenoxy)propane-1,2-diol make it polar and less volatile, which can lead to poor chromatographic peak shape (tailing) and potential thermal degradation in the injector.
The Causality of Derivatization: To overcome this, derivatization is the standard and necessary approach.[9][10] Silylating agents (e.g., BSTFA) or boronic acids are used to convert the polar -OH groups into nonpolar esters or silyl ethers. This experimental choice is critical because it:
-
Increases Volatility: Allowing the compound to travel through the GC column at a lower temperature.
-
Improves Thermal Stability: Preventing on-column degradation.
-
Enhances Peak Shape: Resulting in sharper, more symmetrical peaks for better resolution and quantification.
-
Yields Characteristic Fragments: The derivatizing group introduces new, predictable fragmentation patterns that can aid in identification.
Comparison: GC-MS offers superior separation for complex mixtures compared to direct infusion MS, but the added derivatization step increases sample preparation time and introduces potential artifacts.
"Soft" Ionization Mass Spectrometry (ESI, APCI, CI)
Techniques like Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Chemical Ionization (CI) are considered "soft" because they impart less energy to the analyte molecule during ionization.[11][12]
-
Key Advantage: These methods typically produce an abundant protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[11] This is exceptionally useful for unequivocally determining the molecular weight of the compound, which can sometimes be ambiguous in EI-MS if the molecular ion is weak or absent.
-
Tandem MS (MS/MS): When coupled with tandem mass spectrometry (e.g., in a Q-TOF or ion trap instrument), a specific precursor ion (like [M+H]⁺) can be selected and fragmented through collision-induced dissociation (CID). This provides controlled fragmentation information that is often complementary to the less predictable patterns from EI.[13]
Comparison: Soft ionization is superior for molecular weight confirmation and is often more suitable for quantitative studies using liquid chromatography (LC-MS). However, the fragmentation patterns are different from EI and are not directly comparable to large, established EI-MS libraries.
Part 3: Experimental Protocols & Workflows
Trustworthy data is built on robust and well-documented protocols. Below are standardized methodologies for the analysis of 3-(2-Bromophenoxy)propane-1,2-diol.
Protocol 1: Direct Infusion EI-MS Analysis
This protocol is designed for obtaining a clean mass spectrum of a purified compound.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV (standard for library comparison).
-
Mass Range: Scan from m/z 40 to 350.
-
Source Temperature: 230 °C.
-
-
Analysis: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or by direct liquid injection.
-
Data Acquisition: Acquire the spectrum, ensuring sufficient signal-to-noise. Perform background subtraction to remove solvent peaks or contaminants.
Protocol 2: GC-MS Analysis with Phenylboronic Acid Derivatization
This method is suitable for separating and identifying the compound in a mixture.[9]
-
Sample Preparation:
-
To 100 µL of the sample solution in pyridine, add 50 µL of a phenylboronic acid solution (10 mg/mL in pyridine).
-
Vortex the mixture and heat at 60 °C for 20 minutes to form the phenylboronate ester.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Parameters:
-
GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Parameters: Use the same EI settings as in Protocol 1.
-
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Data Processing: Identify the peak corresponding to the derivatized analyte and analyze its mass spectrum.
Analytical Workflow Decision Diagram
The choice of technique is a critical decision based on the analytical goals.
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Comparative Technical Guide: 3-(2-Bromophenoxy)propane-1,2-diol vs. Chlorphenesin
[1][2][3][4]
Executive Summary: The Structural Divergence
In the development of centrally acting muscle relaxants and cosmetic preservatives, the phenoxy-propanediol pharmacophore is a critical scaffold.[1] This guide compares the industry standard, Chlorphenesin (3-(4-chlorophenoxy)propane-1,2-diol), with its structural analog, 3-(2-Bromophenoxy)propane-1,2-diol .[2][1][3][4]
While Chlorphenesin is a globally approved preservative and therapeutic agent, the 2-bromo analog serves primarily as a Structure-Activity Relationship (SAR) probe and a critical process impurity marker .[2][1][3] This guide analyzes why the specific para-chloro substitution yields the optimal balance of lipophilicity and solubility compared to the ortho-bromo variant, providing experimental frameworks for distinguishing and evaluating these molecules.[1]
Chemical Identity & Physicochemical Profiling[1][2][3][5][6][7]
The fundamental difference lies in the halogen atom (Chlorine vs. Bromine) and its position on the phenyl ring (para vs. ortho).[3][5] This shift drastically alters the molecule's electronic landscape and steric profile.[1][3][4][5]
Table 1: Physicochemical Comparison
| Feature | Chlorphenesin (Standard) | 3-(2-Bromophenoxy)propane-1,2-diol (Analog) | Impact on Performance |
| CAS Registry | 104-29-0 | 63834-59-3 | Distinct chemical entities.[2][1][3][4] |
| Substitution | Para-Chloro (4-Cl) | Ortho-Bromo (2-Br) | Ortho placement increases steric hindrance near the ether linkage.[2][1][3][4] |
| Molecular Weight | 202.63 g/mol | 247.09 g/mol | Bromine adds mass, affecting diffusion rates.[1][3][4][5] |
| LogP (Lipophilicity) | ~1.2 - 1.5 | ~2.1 (Predicted) | The 2-Br analog is significantly more lipophilic, potentially reducing water solubility.[2][1][3] |
| H-Bond Donors | 2 | 2 | Identical capacity (diol moiety).[2][1][3][4][5] |
| Polar Surface Area | 49.7 Ų | 49.7 Ų | Identical polar head group; difference is in the hydrophobic tail.[1][3][4][5] |
Expert Insight: The Lipophilicity-Solubility Trade-off
Chlorphenesin resides in the "Goldilocks zone" of lipophilicity (LogP ~1.5).[2][1][3][4] It is hydrophobic enough to penetrate fungal cell membranes or the blood-brain barrier (BBB), yet soluble enough (approx. 0.6%) to be formulated in aqueous cosmetic systems.[1][3][5]
The 2-Bromo analog , with a LogP > 2.0, exhibits higher membrane affinity but significantly lower aqueous solubility.[1][5] In formulation, this often leads to crystallization issues or the need for higher surfactant loads, making it less desirable as a preservative despite potential potency.[1][5]
Mechanism of Action & SAR Analysis
Understanding the biological divergence requires analyzing how the structural changes affect receptor interaction and membrane disruption.[1][4][5]
Antifungal Mechanism (Preservative Function)[1][3][5]
-
Chlorphenesin: Acts by disrupting the integrity of the fungal cell membrane and inhibiting ergosterol biosynthesis pathways.[1][4][5] The para-chloro group provides the necessary lipophilic anchor without creating steric bulk that prevents intercalation into the lipid bilayer.[1][3][4][5]
-
2-Bromo Analog: While the increased lipophilicity suggests strong membrane binding, the ortho-bromine atom introduces a "steric clash."[2][1][3][4] The bulky bromine atom at the 2-position can twist the phenyl ring out of planarity relative to the ether chain, potentially destabilizing the packing within the microbial membrane and reducing overall antimicrobial efficacy compared to the streamlined para isomer.[1]
Muscle Relaxant Activity (Therapeutic Function)
Both molecules share the core structure of Mephenesin -type muscle relaxants, which block interneuronal transmission in the spinal cord.[2][1][5]
-
Chlorphenesin: The para-substitution extends the molecule's length, favoring binding to specific hydrophobic pockets in the CNS targets.[2][1]
-
2-Bromo Analog: This molecule is structurally closer to Mephenesin (which has an ortho-methyl group).[2][1][3][4][5] The ortho-bromo substituent mimics the steric bulk of the methyl group but with different electronics.[1][3][4] It likely retains muscle relaxant activity but may exhibit altered metabolic stability (e.g., faster glucuronidation at the secondary alcohol due to proximity effects).[5]
Visualization: Structure-Activity Relationship (SAR) Logic[1][2][3]
Figure 1: SAR Decision Tree illustrating how the halogen type and position dictate the functional performance of the phenoxy-propanediol derivatives.[1][3]
Synthetic Pathways & Impurity Profiling[5]
For researchers synthesizing Chlorphenesin, the 2-bromo analog is a critical reference standard for validating raw material purity.[2][3][4][5]
-
Chlorphenesin Synthesis: Reaction of p-chlorophenol with Glycidol (or Epichlorohydrin + hydrolysis).[2][1][3][4][5]
-
2-Bromo Analog Origin: Arises if the starting material (p-chlorophenol) is contaminated with o-bromophenol (rare) or if the synthesis intentionally targets the ortho-analog using o-bromophenol.[2][1][3][4]
Why this matters: In regulatory filing, you must prove your Chlorphenesin does not contain positional isomers that could have different toxicological profiles.[1][4][5] The 2-bromo analog serves as a "worst-case" lipophilic impurity marker during HPLC method validation.[1][3][4][5]
Experimental Protocols
To objectively compare these compounds, the following self-validating protocols are recommended.
Protocol A: HPLC Separation (differentiation of Isomers)
This method separates the two compounds based on hydrophobicity.[3][5]
-
Objective: Quantify Chlorphenesin and detect 2-Bromo analog impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).[1][5]
-
Mobile Phase:
-
Gradient: 10% B to 60% B over 15 minutes.
-
Detection: UV @ 280 nm (Characteristic absorption of the phenoxy ring).[3][4][5]
-
Expected Result:
Protocol B: Comparative MIC Assay (Antimicrobial Efficacy)
-
Steps:
-
Prepare stock solutions of both compounds in DMSO (due to lower solubility of the bromo-analog).[2][1][3][4][5]
-
Dilute into RPMI 1640 medium to range 0.1% - 1.0%.
-
Inoculate with fungal suspension (
cells/mL).[2][1][3][4][5] -
Incubate at 35°C for 48 hours.
-
Readout: The lowest concentration with no visible growth.[2][1][3][4][5]
-
-
Validation: Include a solvent control (DMSO only) to ensure the solvent isn't inhibiting growth.
Visualization: Analytical Workflow
Figure 2: HPLC Method Development workflow for separating the para-chloro and ortho-bromo analogs based on hydrophobicity retention times.
Conclusion
While 3-(2-Bromophenoxy)propane-1,2-diol offers an intriguing structural variation with higher lipophilicity, Chlorphenesin remains the superior candidate for commercial applications.[2][1][3][4] The specific para-chlorine substitution of Chlorphenesin provides the optimal solubility-permeability balance required for effective preservation and bioavailability.[1][3][4] The 2-bromo analog is best utilized as a reference standard for impurity profiling or as a mechanistic probe to investigate steric constraints in phenoxy-diol receptors.[2][1][3][4]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7697, Chlorphenesin.[2][1][3][4][5] Retrieved from [Link][2][3][5]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 113925, 3-(2-bromophenoxy)propane-1,2-diol.[2][1][3][4] Retrieved from [Link][2][3][5]
-
Kim, Y. M., Farrah, S., & Baney, R. H. (2007). Structure–antimicrobial activity relationship for silanols, a new class of disinfectants, compared with alcohols and phenols.[1][5][6] International Journal of Antimicrobial Agents, 29(2), 217-222.[1][5][6] (Provides foundational SAR logic for lipophilicity/activity in this class).
-
Matrix Fine Chemicals. Product Datasheet: 3-(4-Bromophenoxy)propane-1,2-diol.[2][1][3][4][5] (Used for physicochemical property verification of bromo-analogs).[2][1][3][4][5] Retrieved from [Link]
-
Cosmetic Ingredient Review (CIR). Safety Assessment of Chlorphenesin as Used in Cosmetics. (Authoritative source for Chlorphenesin safety and solubility data).[2][3][4][5]
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- 3. 3-(2-Chlorophenoxy)-1,2-propanediol | C9H11ClO3 | CID 107370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(p-Chlorophenoxy)propane-1,2-diol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Chlorphenesin carbamate - Wikipedia [en.wikipedia.org]
- 6. Structure-antimicrobial activity relationship for silanols, a new class of disinfectants, compared with alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Method Development Guide: 3-(2-Bromophenoxy)propane-1,2-diol vs. Impurities
Executive Summary
3-(2-Bromophenoxy)propane-1,2-diol is a brominated glyceryl ether, structurally analogous to the expectorant Guaifenesin and the skeletal muscle relaxant Mephenesin. In pharmaceutical synthesis, it is typically produced via the Williamson ether synthesis of 2-bromophenol and 3-chloro-1,2-propanediol (or glycidol).
This guide provides a high-performance liquid chromatography (HPLC) protocol designed to separate the target diol from its critical process impurities: the unreacted starting material (2-Bromophenol ), the alkylating reagent (3-Chloro-1,2-propanediol ), and potential bis-ether dimers .
Key Technical Insight: The separation challenge lies in the polarity gap. The target molecule is moderately polar (diol moiety), while the starting phenol is significantly less polar, and the reagent is highly polar. A gradient elution on a C18 stationary phase is the most robust approach to resolve the early-eluting diol while eluting the hydrophobic phenol within a reasonable run time.
Chemical Context & Impurity Profiling[1]
To develop a self-validating method, we must first map the origin of every peak.
Synthesis Pathway & Impurity Origin
The primary synthesis involves the alkaline coupling of 2-Bromophenol with 3-Chloro-1,2-propanediol.
Figure 1: Synthesis pathway illustrating the origin of critical impurities. Impurity C arises if the diol product reacts further with excess alkylating agent.
Method Development Strategy
Stationary Phase Selection
While phenyl-hexyl columns offer unique selectivity for aromatic ethers, a C18 (Octadecylsilyl) column is recommended as the primary choice due to its superior stability and ability to retain the polar diol moiety.
-
Recommendation: End-capped C18, 5 µm, 4.6 x 250 mm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
-
Rationale: The "bromine" substituent on the phenyl ring increases hydrophobicity compared to Guaifenesin (methoxy), making C18 highly effective for retaining the target while separating it from the phenol.
Mobile Phase Logic
-
Buffer: 0.1% Orthophosphoric acid or Formic acid (pH ~2.5 - 3.0).
-
Why? Acidic pH suppresses the ionization of 2-Bromophenol (pKa ~8.5), keeping it in its neutral form to prevent peak tailing.
-
-
Organic Modifier: Acetonitrile (ACN).
-
Why? ACN provides sharper peaks and lower backpressure than Methanol, which is critical when running gradients to elute the late-eluting dimer impurities.
-
Detection Wavelength
-
Primary: 276 nm.
-
Why? Brominated phenols exhibit a characteristic absorption maximum near 276-280 nm. This provides specificity over non-aromatic impurities.
-
-
Secondary: 210 nm (for monitoring non-aromatic impurities like 3-MCPD, though RI detection is better for 3-MCPD specifically).
Experimental Protocol
A. Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 250 x 4.6 mm, 5 µm packing |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Injection Vol | 10 - 20 µL |
| Detection | UV @ 276 nm (Reference: 360 nm) |
| Mobile Phase A | 0.1% H3PO4 in Water |
| Mobile Phase B | Acetonitrile |
B. Gradient Program
This gradient is designed to retain the diol (Target) while rapidly eluting the hydrophobic starting material (2-Bromophenol).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial Hold (Retain 3-MCPD/Diol) |
| 5.0 | 90 | 10 | End Isocratic Hold |
| 20.0 | 40 | 60 | Ramp to elute 2-Bromophenol |
| 25.0 | 10 | 90 | Wash (Elute Dimers) |
| 30.0 | 90 | 10 | Re-equilibration |
C. Sample Preparation[3][4][5]
-
Diluent: Water:Acetonitrile (70:30 v/v).
-
Stock Solution: Dissolve 10 mg of 3-(2-Bromophenoxy)propane-1,2-diol in 10 mL diluent (1.0 mg/mL).
-
Impurity Spike: Spike with 2-Bromophenol to 0.5% level for resolution checking.
Results & Discussion: Retention Behavior
The following data represents the expected retention behavior based on the Solvation Parameter Model and comparative data from analogous pharmacopeial methods (Chlorphenesin/Guaifenesin).
Relative Retention Time (RRT) Profile
| Compound | Structure Type | Polarity (LogP) | Exp. Retention (min)* | RRT (vs Target) |
| 3-Chloro-1,2-propanediol | Aliphatic Halohydrin | ~ -0.53 | 2.5 - 3.0 | 0.3 |
| Target Diol | Aryl Glyceryl Ether | ~ 1.4 | 8.5 - 9.0 | 1.0 |
| 2-Bromophenol | Halogenated Phenol | ~ 2.35 | 16.0 - 17.0 | 1.9 |
| Bis-ether Dimer | Di-aryl Ether | > 3.5 | 22.0 - 24.0 | 2.7 |
*Retention times are estimates based on the gradient described above using a 250mm C18 column.
Mechanistic Interpretation
-
Elution Order: The elution follows the "Hydrophobic Subtraction Model."
-
3-MCPD is highly polar and barely retained on C18, eluting near the void volume (
). -
The Target Diol has a hydrophilic glycerol tail, reducing its interaction with the C18 chains compared to the phenol.
-
2-Bromophenol lacks the hydrophilic tail and has a lipophilic bromine atom, resulting in strong retention.
-
-
Resolution: The critical pair is the Target Diol and 2-Bromophenol. The gradient slope from 5 to 20 minutes ensures these two are separated by a resolution factor (
) > 5.0.
Troubleshooting & System Suitability
If your chromatogram does not match the expected profile, follow this decision tree:
Figure 2: Troubleshooting logic for resolution loss. pH control is critical for phenolic separations.
References
-
United States Pharmacopeia (USP).Guaifenesin Monograph: Impurity Analysis. (Methodology adapted for bromo-analog).
-
BenchChem.Quantification of Bromophenols Using High-Performance Liquid Chromatography.
-
PubChem. 3-(2-Bromophenoxy)propane-1,2-diol Compound Summary. (Physical properties and LogP data).[1][2][3]
-
Journal of Chromatography A.Separation of phenolic ethers on reversed-phase packings.
Sources
X-ray crystallography of 3-(2-Bromophenoxy)propane-1,2-diol derivatives
Topic: Comparative Guide: Structural Characterization of 3-(2-Bromophenoxy)propane-1,2-diol Derivatives via X-ray Crystallography
Executive Summary
This guide evaluates the structural characterization workflows for 3-(2-Bromophenoxy)propane-1,2-diol and its derivatives. These compounds are critical chiral intermediates in the synthesis of beta-blockers (e.g., bupranolol analogs) and centrally acting muscle relaxants (guaifenesin analogs).[1]
While Nuclear Magnetic Resonance (NMR) is the standard for routine purity analysis, it fails to definitively establish absolute configuration without chiral shift reagents.[1] This guide positions Single Crystal X-ray Diffraction (SC-XRD) as the superior alternative for this specific class of compounds, leveraging the "heavy atom" effect of the bromine substituent to determine absolute stereochemistry (R vs. S) with high confidence.[1]
Part 1: The Challenge – Crystallizing Viscous Diols
The primary obstacle in characterizing phenoxypropanediols is their physical state.[1] Due to the flexible propyl chain and multiple hydrogen-bond donors/acceptors, these compounds frequently exist as viscous oils or low-melting solids, making them notoriously difficult to crystallize.[1]
Comparative Analysis of Characterization Methods:
| Feature | Method A: 1H/13C NMR Spectroscopy | Method B: X-ray Crystallography (Recommended) |
| Primary Output | Connectivity, Purity, Relative Stereochemistry (J-coupling).[1] | 3D Structure, Packing, Absolute Configuration . |
| Sample State | Solution (CDCl3, DMSO-d6). | Single Crystal (Solid state).[1] |
| Chiral Resolution | Requires chiral derivatization (Mosher's acid) or shift reagents.[1] | Direct determination via Anomalous Dispersion (Flack Parameter).[1] |
| Interaction Insight | Limited to intramolecular H-bonds (dilution studies). | Reveals intermolecular H-bond networks & Halogen bonding.[1] |
| Failure Mode | Overlapping signals in aliphatic region; cannot distinguish enantiomers alone.[1] | "Oiling out" during crystallization; crystal twinning.[1] |
Part 2: Methodology & Experimental Protocols
Synthesis & Purification Workflow
To obtain diffraction-quality crystals, purity is paramount.[1] The synthesis typically involves the nucleophilic attack of a phenoxide on a chiral epoxide or chlorohydrin.[1]
-
Precursor: 2-Bromophenol (provides the heavy atom).[1]
-
Chiral Source: (S)-3-chloropropane-1,2-diol (preserves chirality).[1]
Critical Comparison:
-
Racemic Synthesis: often yields higher melting point crystals due to efficient heterochiral packing (centrosymmetric space groups like
).[1] -
Enantiopure Synthesis: often yields lower melting solids that are harder to crystallize (non-centrosymmetric space groups like
).[1]
Crystallization Strategy (The "Product" Performance)
For 3-(2-Bromophenoxy)propane-1,2-diol, standard evaporation often fails.[1] We recommend a Binary Solvent Diffusion method over simple evaporation.[1]
Protocol: Anti-Solvent Vapor Diffusion
-
Dissolution: Dissolve 50 mg of the oil in a minimum amount (0.5 mL) of a polar solvent (Ethanol or Ethyl Acetate ).[1]
-
Vessel: Place this solution in a small inner vial.
-
Diffusion: Place the open inner vial inside a larger jar containing 5 mL of non-polar anti-solvent (n-Hexane or Pentane ).
-
Seal & Wait: Seal the outer jar. Allow to stand at 4°C for 3-7 days.
-
Mechanism: Hexane vapor slowly diffuses into the ethanol, gradually lowering solubility and promoting nucleation without "oiling out."[1]
X-ray Data Collection Strategy
Why Bromine Matters:
In the absence of heavy atoms (C, H, O only), determining absolute configuration requires high-quality data and usually Copper (
-
Target Flack Parameter:
(Correct Structure) vs. (Inverted Structure). -
Standard Error: With Br, expect errors
, providing >99% confidence.
Part 3: Structural Performance & Interactions
Recent studies on the analogous 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol reveal that the crystal packing is dominated by Hydrogen-Bonded Supramolecular Synthons (SMS).[1][2]
Comparison of Interaction Networks:
| Interaction Type | Chloro-Analog (Reference) | Bromo-Derivative (Target) |
| Primary Force | O-H...O Hydrogen Bonds (Strong).[1] | O-H...O Hydrogen Bonds (Strong). |
| Secondary Force | Weak Cl...Cl or Cl...H contacts.[1] | Halogen Bonding (C-Br...O) . |
| Packing Motif | Infinite chains ( | Potential for layered structures due to Br polarizability.[1] |
| Density | ~1.3 g/cm³.[1][3] | >1.5 g/cm³ (Higher density aids stability).[1] |
Key Insight: The 2-Bromo substituent is not just a passive heavy atom; it often engages in halogen bonding with the hydroxyl oxygens, stabilizing a different polymorph compared to the chloro- or unsubstituted analogs.[1]
Part 4: Visualization of Workflows
Figure 1: Crystallization & Characterization Logic
Caption: Workflow comparing NMR limitations vs. the definitive X-ray crystallography pathway enabled by binary solvent diffusion.
Figure 2: Supramolecular Synthon Logic
Caption: Comparison of packing motifs. Racemic mixtures tend to form stable heterochiral chains, while enantiopure forms require chiral space groups essential for absolute configuration assignment.[1]
References
-
Bredikhin, A. A., et al. (2023).[1] 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol.[1][2] Molbank, 2023(2), M1624.[1] [Link][1][2]
-
PubChem. (n.d.).[1] 3-(2-Bromophenoxy)propane-1,2-diol Compound Summary. National Library of Medicine.[1] [Link][1]
-
Flack, H. D. (1983).[1] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881.[1] [Link]
-
Talismanov, V. S., et al. (2021).[1][4] Synthesis and Biological Activity of 3-(Azol-1-yl)propane-1,2-diol Derivatives. Rasayan Journal of Chemistry, 14(3), 1711-1716.[1][4] [Link]
Sources
A Comparative Guide to Validating the Enantiomeric Excess of 3-(2-Bromophenoxy)propane-1,2-diol
In the landscape of pharmaceutical research and development, the stereochemical purity of drug candidates and their intermediates is a critical determinant of therapeutic efficacy and safety. For chiral molecules such as 3-(2-Bromophenoxy)propane-1,2-diol, a key building block in the synthesis of various pharmaceuticals, the precise determination of enantiomeric excess (ee) is not merely a quality control metric but a fundamental aspect of its chemical identity. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The choice of analytical methodology is contingent upon a multitude of factors including the required accuracy, sensitivity, sample throughput, and available instrumentation. This document will delve into the operational principles, provide detailed experimental protocols, and present a comparative analysis of these techniques to empower researchers, scientists, and drug development professionals in making informed decisions for their specific analytical challenges.
The Criticality of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The rigorous validation of the enantiomeric excess of a chiral intermediate like 3-(2-Bromophenoxy)propane-1,2-diol is therefore a non-negotiable step in ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API).
Comparative Analysis of Core Methodologies
The three principal techniques for determining the enantiomeric excess of 3-(2-Bromophenoxy)propane-1,2-diol are Chiral High-Performance Liquid Chromatography, Chiral Gas Chromatography, and Nuclear Magnetic Resonance Spectroscopy with chiral derivatizing or solvating agents. Each method offers a unique set of advantages and limitations.
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase. | Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals. |
| Sample Volatility | Not required. | Required. Derivatization may be necessary. | Not required. |
| Resolution | Generally good to excellent. | Typically offers very high resolution.[1] | Dependent on the choice of chiral agent and magnetic field strength. |
| Sensitivity | High (UV, MS detection). | Very high (FID, MS detection).[1] | Lower, requires more sample. |
| Sample Throughput | Moderate to high. | High.[1] | Lower, sample preparation and analysis time can be longer. |
| Method Development | Can be time-consuming (column and mobile phase screening). | Can be faster to develop than HPLC.[1] | Can be complex, requiring synthesis and purification of diastereomers. |
| Instrumentation | Widely available. | Widely available. | Widely available. |
| Quantitative Accuracy | Excellent with proper validation.[2][3] | Excellent with proper validation. | Good, but integration accuracy can be a limitation.[4] |
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers due to its versatility and wide applicability to non-volatile compounds.[5][6] The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Causality in Experimental Choices
The selection of the appropriate CSP is the most critical parameter in developing a chiral HPLC method. For 3-aryloxy-1,2-propanediols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[7][8] The choice of mobile phase, typically a mixture of a non-polar organic solvent (like hexane) and a polar modifier (like 2-propanol), is optimized to achieve baseline resolution of the enantiomeric peaks.[8]
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.
-
Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 275 nm, corresponding to the bromophenoxy chromophore).
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the 3-(2-Bromophenoxy)propane-1,2-diol sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard of 3-(2-Bromophenoxy)propane-1,2-diol to determine the retention times of both enantiomers and to verify system suitability.
-
-
Injection Volume: 10 µL.
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Workflow Diagram: Chiral HPLC
Caption: Workflow for ee determination by Chiral HPLC.
II. Chiral Gas Chromatography (GC)
Chiral GC is a highly efficient technique for the separation of volatile enantiomers, often providing superior resolution and shorter analysis times compared to HPLC.[1] For non-volatile compounds like diols, derivatization is typically required to increase their volatility and improve their chromatographic behavior.
Causality in Experimental Choices
The choice of a suitable chiral stationary phase is paramount for achieving enantioseparation. Cyclodextrin-based CSPs are widely used for the analysis of a broad range of chiral compounds, including diols.[9][10] Derivatization to form more volatile esters or ethers is a common strategy. Acetylation or silylation are frequently employed for diols. The temperature program is optimized to ensure good separation without causing on-column degradation.
Experimental Protocol: Chiral GC
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXse or similar).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector and Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold at 180 °C for 10 minutes. (This program should be optimized for the specific derivative).
-
-
Sample Preparation (Derivatization):
-
Acetylation: To a solution of 3-(2-Bromophenoxy)propane-1,2-diol (approx. 5 mg) in pyridine (0.5 mL), add acetic anhydride (0.2 mL). Heat the mixture at 60 °C for 1 hour. After cooling, dilute the reaction mixture with a suitable solvent like dichloromethane and inject it into the GC.
-
Prepare a derivatized racemic standard for peak identification and system suitability.
-
-
Injection Volume: 1 µL (split injection, e.g., 50:1).
-
Data Analysis:
-
Integrate the peak areas of the two diastereomeric derivatives.
-
Calculate the enantiomeric excess using the same formula as for HPLC.
-
Workflow Diagram: Chiral GC
Caption: Workflow for ee determination by Chiral GC.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess, particularly through the use of chiral derivatizing agents (CDAs).[4] The reaction of the chiral diol with an enantiomerically pure CDA forms a mixture of diastereomers, which, unlike the original enantiomers, have distinct NMR spectra.
Causality in Experimental Choices
The key to a successful NMR-based ee determination is the selection of a CDA that reacts quantitatively with the diol without kinetic resolution and provides well-resolved signals for the resulting diastereomers in the NMR spectrum. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic CDA, but its application to diols can be complicated by the formation of di-esters.[11] A more straightforward approach for diols involves the use of chiral boronic acids or a three-component system with 2-formylphenylboronic acid and a chiral amine, which forms diastereomeric iminoboronate esters.[12][13] This method is often rapid and requires minimal sample preparation.[12]
Experimental Protocol: NMR with a Chiral Derivatizing Agent (Boronic Acid-Based)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents:
-
3-(2-Bromophenoxy)propane-1,2-diol sample.
-
2-Formylphenylboronic acid.
-
Enantiomerically pure (S)-α-methylbenzylamine.
-
Deuterated chloroform (CDCl₃).
-
-
Sample Preparation:
-
In an NMR tube, dissolve the 3-(2-Bromophenoxy)propane-1,2-diol sample (approx. 5 mg).
-
Add 1.1 equivalents of 2-formylphenylboronic acid and 1.1 equivalents of (S)-α-methylbenzylamine.
-
Add approximately 0.6 mL of CDCl₃.
-
Gently shake the tube to ensure complete mixing and reaction. The formation of the diastereomeric iminoboronate esters is typically rapid.[12]
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify a set of well-resolved signals corresponding to the two diastereomers. Protons of the imine or the α-methyl group of the benzylamine are often good candidates.[12]
-
Carefully integrate the chosen signals.
-
The ratio of the integrals directly corresponds to the enantiomeric ratio of the original diol.
-
Calculate the enantiomeric excess.
-
Workflow Diagram: NMR with Chiral Derivatizing Agent
Caption: Workflow for ee determination by NMR with a CDA.
Conclusion and Recommendations
The validation of the enantiomeric excess of 3-(2-Bromophenoxy)propane-1,2-diol is achievable with high fidelity using chiral HPLC, chiral GC, and NMR spectroscopy.
-
Chiral HPLC is recommended for routine quality control due to its robustness, high accuracy, and applicability to the non-volatile diol without derivatization.
-
Chiral GC is an excellent alternative, particularly when high resolution and throughput are required, though it necessitates a validated derivatization step.
-
NMR spectroscopy with a chiral derivatizing agent is a valuable tool for rapid screening and for confirming results from chromatographic methods. Its in-situ nature can be a significant advantage in a research setting.
Ultimately, the choice of method should be guided by the specific requirements of the analysis, available instrumentation, and the stage of drug development. For regulatory submissions, a fully validated chiral HPLC or GC method is typically required.
References
-
Bull, J. A., et al. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. Organic Letters. [Link]
-
Glanville, J., et al. (2010). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols. [Link]
-
James, T. D., et al. (2016). A Protocol for NMR Analysis of the Enantiomeric Excess of Chiral Diols Using an Achiral Diboronic Acid Template. The Journal of Organic Chemistry. [Link]
-
Glanville, J. (2015). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. University of Bath's research portal. [Link]
-
Li, Z., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. New Journal of Chemistry. [Link]
-
Kusumi, T., et al. (2009). Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. ResearchGate. [Link]
-
Sánchez, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]
-
NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
-
Wrezel, P. W., et al. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.. [Link]
-
Scott, R. (2026). The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. [Link]
-
Trost, B. M., et al. (2005). Stereochemistries for 1,2-diols with two secondary alcohol groups. ResearchGate. [Link]
-
Curran, D. P., et al. (2012). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. PMC. [Link]
-
Ooi, T., et al. (2014). Alkylative kinetic resolution of vicinal diols under phase-transfer conditions: a chiral ammonium borinate catalysis. PMC. [Link]
-
All Chemistry. (2023). How I Used Mosher Esters in my PhD. YouTube. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Bouř, P., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. MDPI. [Link]
-
Le, P. M., et al. (2019). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC. [Link]
-
Zhang, Y., et al. (2023). Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation. MDPI. [Link]
-
Keitz, B. K., et al. (2012). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. PMC. [Link]
-
You, L., et al. (2017). High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening. PubMed. [Link]
-
Schurig, V. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]
-
Laeeque, A., et al. (2020). Chiral High Performance Liquid Chromatography: Review. IJPPR. [Link]
-
Helmchen, G. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods. Thieme. [Link]
-
Kaplan, M., et al. (2005). A Practical Synthesis of Chiral 3-Aryloxy-1,2-propanediols. ResearchGate. [Link]
-
L'anno, A., et al. (2025). Chiral resolution of 3-monochloro-1,2-propanediol optical isomers in edible oils: From ester hydrolysis to enantiomeric analysis. PubMed. [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
-
Patterson, D., et al. (2013). Sensitive Chiral Analysis via Microwave Three-wave Mixing. arXiv. [Link]
-
Le, P. M., et al. (2019). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
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Spectroscopic Differentiation of Ortho, Meta, and Para-Bromophenoxy Propanediols
Executive Summary
In pharmaceutical synthesis—particularly in the production of muscle relaxants (e.g., methocarbamol analogs) and beta-blockers—3-(bromophenoxy)propane-1,2-diols frequently appear as key intermediates or regioisomeric impurities. The biological efficacy and toxicity profiles of these isomers (ortho, meta, and para) differ significantly due to steric interactions at the receptor site.
This guide provides a definitive spectroscopic workflow to differentiate 3-(2-bromophenoxy)propane-1,2-diol (Ortho) , 3-(3-bromophenoxy)propane-1,2-diol (Meta) , and 3-(4-bromophenoxy)propane-1,2-diol (Para) . While Mass Spectrometry (MS) confirms molecular weight, it often fails to distinguish these regioisomers de novo. Therefore, this protocol prioritizes Nuclear Magnetic Resonance (
Section 1: The Structural Challenge
All three isomers share the exact molecular formula (
The Propanediol "Tail"
A critical spectroscopic feature often overlooked is the chiral center at C2 of the propanediol chain.
-
Effect: The methylene protons at C1 (adjacent to the phenoxy oxygen) are diastereotopic .
-
Observation: Regardless of the aromatic isomer, expect the aliphatic region (
ppm) to show complex splitting (typically doublet of doublets) rather than clean triplets. Do not use the aliphatic region for isomer differentiation.
Section 2: Nuclear Magnetic Resonance ( H NMR) – The Gold Standard
Objective: Definitive assignment based on aromatic spin-spin coupling (
Experimental Protocol
-
Solvent: Dissolve
of sample in DMSO- .-
Why DMSO? It prevents aggregation and allows clear resolution of the diol -OH protons (often visible as doublets/triplets), ensuring the sample is actually a diol.
-
-
Acquisition: Standard 1D proton (16 scans min).
-
Processing: Apodization (LB = 0.3 Hz) to resolve fine splitting.
Comparative Analysis Table
| Feature | Para (4-bromo) | Ortho (2-bromo) | Meta (3-bromo) |
| Symmetry | High ( | Low ( | Low ( |
| Spin System | AA'BB' (appears as 2 doublets) | ABCD (complex 4-spin) | ABCD (distinct isolated singlet) |
| Key Signal | Two distinct doublets (satellites) | Multiplet shifted downfield | Isolated singlet-like triplet ( |
| Coupling ( | |||
| Shift Range |
Detailed Mechanistic Logic
1. Para-Isomer (1,4-disubstitution)[2]
-
Pattern: The classic "two tall doublets."
-
Mechanism: Protons
are chemically equivalent, as are . -
Validation: Look for a clean separation between the doublet closest to the ether oxygen (shielded, lower ppm) and the doublet closest to the bromine (deshielded, higher ppm). The coupling constant
will be large ( ).
2. Ortho-Isomer (1,2-disubstitution)
-
Mechanism: The bromine at position 2 deshields
significantly. -
Validation: Look for
(adjacent to Br) as a doublet of doublets ( ) at the highest shift ( ). (adjacent to O) will be the most shielded ( ).
3. Meta-Isomer (1,3-disubstitution)[2]
-
Pattern: The "Isolated Island."
-
Mechanism: The proton at position 2 is flanked by both substituents (O and Br). It has no ortho neighbors.
-
Validation: Look for a narrow signal (appearing as a singlet or fine triplet) at
. This is , coupling only weakly ( ) to and .
Section 3: Infrared Spectroscopy (FT-IR) – Rapid Screening
Objective: Quick "Go/No-Go" decision at the reactor side.
Mechanism: Out-of-plane (OOP) C-H bending vibrations in the fingerprint region (
| Isomer | Characteristic OOP Bending ( | Diagnostic Reliability |
| Para | High | |
| Meta | Medium (Can overlap with solvent) | |
| Ortho | Medium |
Note: All isomers will show a broad O-H stretch at
Section 4: Visualization of Logic
The following diagrams illustrate the decision-making process and the physical coupling logic.
Diagram 1: Analytical Decision Matrix
Caption: Workflow for differentiating isomers. IR provides a tentative assignment; NMR provides definitive confirmation via coupling constants.
Diagram 2: Aromatic Coupling Topology
Caption: Visualization of spin-spin coupling. Para shows strong ortho-coupling (solid lines). Meta is defined by the isolated H2 proton with weak meta-coupling (dashed lines).
Section 5: Mass Spectrometry (LC-MS) – The Limitation
While GC-MS or LC-MS is standard for purity, it is not self-validating for isomer identification without reference standards.
-
Fragmentation: All three isomers produce a molecular ion
at 246/248 (1:1 ratio due to ). -
Common Fragments: Loss of the propanediol tail (
, mass 75) leads to a bromophenol cation ( 171/173) in all cases. -
Recommendation: Use MS only to confirm the presence of bromine (isotopic pattern) and the diol chain, not for isomer assignment.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for IR Out-of-Plane bending ranges).
-
PubChem. (n.d.). 3-(2-bromophenoxy)propane-1,2-diol Compound Summary. National Library of Medicine. Link (Verification of molecular structure and nominal mass).
-
Reich, H. J. (2017). Structure Determination Using NMR. University of Wisconsin-Madison. Link (Authoritative source for aromatic coupling constants and substituent effects).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Bromophenoxy)propane-1,2-diol
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(2-Bromophenoxy)propane-1,2-diol. As a brominated aromatic ether, this compound requires specialized handling to mitigate risks to personnel and the environment. This guide is designed for laboratory professionals engaged in research and development, offering technical rationale grounded in established safety protocols and regulatory standards.
Part 1: Hazard Assessment and Characterization
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. 3-(2-Bromophenoxy)propane-1,2-diol is a halogenated organic compound. The presence of a bromine atom on the aromatic ring dictates its classification and disposal pathway. Halogenated compounds are of particular concern because their improper disposal, such as incineration in non-specialized facilities, can lead to the formation of toxic and environmentally persistent byproducts.
While a specific, comprehensive toxicological profile for 3-(2-Bromophenoxy)propane-1,2-diol is not widely published, its structural components suggest several potential hazards. Structurally related brominated compounds can cause skin and eye irritation or damage and are often harmful if ingested or inhaled.[1][2] Furthermore, many brominated aromatic compounds are noted for their potential for environmental persistence and aquatic toxicity.[1][3] Therefore, it must be treated as a hazardous substance.
Table 1: Summary of Potential Hazards and Key Safety Data
| Parameter | Assessment | Rationale & Precautions |
| Waste Classification | Hazardous Waste; Halogenated Organic Waste | Contains bromine, a halogen. Must be segregated from non-halogenated waste streams.[4][5][6] |
| Potential Health Effects | Skin/Eye Irritant, Harmful if Swallowed/Inhaled | Based on data for similar brominated compounds.[1][2] Always handle with appropriate PPE. Use in a well-ventilated area or fume hood.[4] |
| Environmental Hazards | Presumed Toxic to Aquatic Life | Many brominated organic compounds exhibit aquatic toxicity and persistence.[1][3] Do not allow to enter drains or waterways.[4][7] |
| Physical Hazards | Combustible | May form flammable mixtures with air upon heating. Keep away from ignition sources.[4][8] |
| Primary Disposal Route | High-Temperature Incineration | Required for the safe destruction of halogenated organic compounds.[6][9] |
Part 2: Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures compliance with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) overseen by the Environmental Protection Agency (EPA) in the United States.[10][11]
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.
-
Body Protection: A standard laboratory coat must be worn.
Step 2: Critical Waste Segregation
This is the most crucial step in the disposal process. Cross-contamination of waste streams is a serious compliance issue and significantly increases disposal costs.
-
Action: Decant or place waste 3-(2-Bromophenoxy)propane-1,2-diol exclusively into a container designated for "Halogenated Organic Waste." [5][12]
-
Causality: Halogenated waste requires a specific disposal method—high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[6][9] Mixing it with non-halogenated solvents contaminates the entire container, forcing the more expensive and complex disposal process on the entire volume.[5][6]
Step 3: Container Selection and Labeling
Proper containment and labeling prevent accidental misuse and ensure compliant disposal.
-
Container: Use a chemically compatible container with a secure, leak-proof screw cap.[5][10] The container must be in good condition, free of damage or deterioration.
-
Labeling: The container must be clearly and accurately labeled before the first drop of waste is added.[5] The label must include:
Step 4: Safe Accumulation and Storage
Waste should be stored safely in the laboratory pending pickup by a certified disposal service.
-
Location: Store the sealed waste container in a designated satellite accumulation area, such as a fume hood or a ventilated cabinet.[4][13]
-
Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[10]
-
Segregation: Keep the halogenated waste container physically separate from incompatible materials, particularly strong acids and bases.[10][14]
Step 5: Final Disposal Arrangement
Laboratory personnel are responsible for the waste until it is transferred to authorized professionals.
-
Action: Contact your institution's Environmental Health & Safety (EHS) department or a certified chemical waste disposal contractor to schedule a pickup.[15]
-
Documentation: Maintain accurate records of the waste generated, as required by your institution and regulatory bodies like the EPA.[10][15]
Part 3: Visual Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for the proper disposal of 3-(2-Bromophenoxy)propane-1,2-diol, emphasizing the critical segregation step.
Caption: Disposal decision workflow for 3-(2-Bromophenoxy)propane-1,2-diol.
Part 4: Summary of Best Practices
Adherence to these core principles is essential for maintaining a safe and compliant laboratory environment.
Table 2: Disposal Do's and Don'ts
| Do | Don't |
| DO wear appropriate PPE (goggles, gloves, lab coat). | DON'T pour any amount down the drain or into regular trash.[7] |
| DO segregate into a dedicated "Halogenated Organic Waste" container.[4][6] | DON'T mix with non-halogenated waste streams like acetone or hexane.[5] |
| DO use a compatible, sealed container in good condition.[10] | DON'T use an unlabeled or improperly labeled container.[5] |
| DO label the container with "Hazardous Waste" and the full chemical name.[12] | DON'T allow waste to accumulate for longer than permitted by regulations (e.g., 90 days for large generators).[13] |
| DO store the waste container in secondary containment.[10] | DON'T leave the waste container open or in an unsecured location.[5] |
| DO contact your EHS office for disposal procedures and pickup.[15] | DON'T attempt to treat or neutralize the chemical waste yourself. |
By implementing this structured and technically-grounded disposal plan, researchers and laboratory managers can ensure the safe handling of 3-(2-Bromophenoxy)propane-1,2-diol, upholding their commitment to personnel safety, environmental stewardship, and regulatory compliance.
References
-
Safe Handling & Disposal of Organic Substances. Science Ready. Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
-
Chemical Waste Disposal Guidelines for Educational Facilities. Enviro-Safe. Available at: [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. Available at: [Link]
-
Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with hexabromodiphenyl ether and heptabromodiphenyl ether, or tetrabromodiphenyl ether and pentabromodiphenyl ether. Basel Convention. Available at: [Link]
-
How to Manage Chemical Waste Disposal in Academic Labs. Justrite. Available at: [Link]
-
Public Health Statement for Polybrominated Diphenyl Ethers (PBDEs). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Environmental Health Criteria 162: Brominated Diphenyl Ethers. International Programme on Chemical Safety (IPCS INCHEM). Available at: [Link]
-
Polybrominated Diphenyl Ethers (PBDEs) Action Plan Summary. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
General Information on Brominated flame retardants (decabromodiphenyl ether). GOV.UK. Available at: [Link]
-
Safety Data Sheet for Propane-1,2-diol. Vivochem B.V.. Available at: [Link]
-
Safety Data Sheet for 3M LUB-I. 3M. Available at: [Link]
-
Hazard Summary for 3-Bromopropyne. New Jersey Department of Health. Available at: [Link]
-
3-(2-bromophenoxy)propane-1,2-diol. PubChem. Available at: [Link]
-
Safety Data Sheet for 1,2-Propanediol. Carl ROTH. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. scienceready.com.au [scienceready.com.au]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. mlienvironmental.com [mlienvironmental.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. justrite.com [justrite.com]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. fishersci.com [fishersci.com]
- 15. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
